2-Bromo-6-chloropyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKKXWUGXHSFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670370 | |
| Record name | 2-Bromo-6-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050501-88-6 | |
| Record name | 2-Bromo-6-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-bromo-6-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature, featuring bromo, chloro, and amino substituents on a pyridine ring, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral data to support its application in research and drug development. The primary documented use of this compound is as a key starting material in the synthesis of Akt kinase inhibitors, highlighting its significance in the development of targeted cancer therapies.[1]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound. It is important to note that some of the data presented are predicted values from computational models due to the limited availability of experimentally determined figures in the literature.
| Property | Value | Source |
| CAS Number | 1050501-88-6 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Boiling Point | 330.3 ± 37.0 °C (Predicted) | [2] |
| Density | 1.834 g/cm³ (Predicted) | [2] |
| pKa | -0.12 ± 0.10 (Predicted) | [2] |
| InChI | 1S/C5H4BrClN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | [2] |
| InChIKey | OPKKXWUGXHSFQI-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C(=NC(=C1)Cl)Br)N | [2] |
Synthesis
A common and efficient method for the synthesis of this compound involves the bromination of 6-chloropyridin-3-amine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a documented synthetic procedure.[1][2]
Materials:
-
6-chloropyridin-3-amine (20.00 g, 155.57 mmol)
-
Sodium acetate (25.52 g, 311.14 mmol)
-
Bromine (24.86 g, 155.57 mmol)
-
Acetic acid (383 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-chloropyridin-3-amine and sodium acetate in acetic acid, slowly add bromine.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the acetic acid via rotary evaporation.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the product.
This procedure has been reported to afford the target product in high yield (99.8%).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral Data
Mass Spectrometry
Mass spectrometry analysis is a crucial tool for confirming the molecular weight and isotopic distribution of halogenated compounds.
Expected Fragmentation:
-
Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 206, 208, and 210.
-
A reported mass spectrometry analysis showed an m/z of 206.96 for [M+H]⁺, which is consistent with the isotopic distribution pattern of chlorine and bromine.[1]
Experimental Protocol for Mass Spectrometry (General):
A dilute solution of the compound in a suitable solvent (e.g., methanol) would be introduced into the mass spectrometer. Electron ionization (EI) is a common method for such molecules. The mass analyzer would be scanned over an appropriate m/z range to observe the molecular ion and fragment peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted):
-
The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two protons on the pyridine ring.
-
A broad singlet corresponding to the two protons of the amino group (-NH₂) is also anticipated. The chemical shift of this peak can be variable and may be affected by solvent and concentration.
¹³C NMR (Predicted):
-
The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the bromine, chlorine, and nitrogen atoms will be significantly deshielded.
Experimental Protocol for NMR Spectroscopy (General):
Approximately 10-20 mg of the sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
N-H Bending: A band in the region of 1600-1650 cm⁻¹ due to the N-H bending (scissoring) vibration.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-Br and C-Cl Stretching: These absorptions typically appear in the fingerprint region below 1000 cm⁻¹.
Experimental Protocol for IR Spectroscopy (General):
The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry KBr and pressed into a thin pellet, which is then analyzed using an FT-IR spectrometer.
Solubility
Quantitative solubility data for this compound in various organic solvents is not widely reported. However, based on its structure, it is expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and poorly soluble in water.
Experimental Protocol for Solubility Determination (General):
-
Add an excess amount of the solid to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Centrifuge the mixture to separate the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Evaporate the solvent and weigh the remaining solid to determine the concentration. Alternatively, the concentration can be determined by a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dictated by its three functional groups:
-
Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization.
-
Bromo and Chloro Groups: These halogen atoms are susceptible to nucleophilic aromatic substitution and are excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). This allows for the introduction of a wide variety of substituents at these positions, making it a versatile scaffold for building molecular diversity in drug discovery programs.
The primary application of this compound is as an intermediate in the synthesis of complex heterocyclic molecules with potential biological activity. Its role as a precursor to Akt kinase inhibitors underscores its importance in the development of new anticancer agents.
Logical Relationship in Drug Discovery
Caption: Role of this compound in a drug discovery workflow.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
2-Bromo-6-chloropyridin-3-amine CAS number 1050501-88-6
An In-depth Technical Guide to 2-Bromo-6-chloropyridin-3-amine (CAS: 1050501-88-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis.[1][2] Its unique substitution pattern, featuring bromo, chloro, and amino functional groups, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly for applications in the pharmaceutical and agrochemical industries.[1] It is recognized as a key starting material for the production of various pharmaceutical compounds, including its use as a reactant in the kilogram-scale synthesis of an Akt kinase inhibitor.[3][4]
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 1050501-88-6 | [1][] |
| Molecular Formula | C₅H₄BrClN₂ | [1][] |
| Molecular Weight | 207.46 g/mol | [1] |
| IUPAC Name | This compound | [] |
| Synonyms | 2-bromo-6-chloro-3-pyridinamine, 3-Amino-2-bromo-6-chloropyridine | [1][6] |
| Appearance | Light brown or light brown pink solid | [1][4] |
| Melting Point | 140 - 144 °C | [1] |
| Boiling Point | 330.3 ± 37.0 °C (Predicted at 760 mmHg) | [4] |
| Purity | ≥ 97-98% | [1][2] |
| Storage Temperature | 0 - 8 °C, Keep in dark place, Inert atmosphere | [1][4] |
| InChI | 1S/C5H4BrClN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | [] |
| InChIKey | OPKKXWUGXHSFQI-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=NC(=C1N)Br)Cl | [] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the regioselective bromination of 6-chloropyridin-3-amine.
Experimental Protocol: Synthesis of this compound[3][4]
-
Reactants and Reagents:
-
6-chloropyridin-3-amine (20.00 g, 155.57 mmol)
-
Bromine (24.86 g, 155.57 mmol)
-
Sodium acetate (25.52 g, 311.14 mmol)
-
Acetic acid (383 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 6-chloropyridin-3-amine and sodium acetate is prepared in acetic acid.
-
Bromine is added slowly to the solution.
-
The reaction mixture is stirred at room temperature for 1 hour.[3][4]
-
The acetic acid is removed via rotary evaporation.
-
The resulting residue is dissolved in ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous sodium carbonate solution, water, and brine.[3][4]
-
The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The process affords the target product, this compound, with a reported yield of 99.8%.[3] Mass spectrometry analysis confirms the product with m/z = 206.96 ([M+H]+).[3][4]
-
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to its ortho position relative to the ring nitrogen.[7] This makes it an excellent site for introducing various substituents via palladium-catalyzed cross-coupling reactions.[8] The bromine atom at the 2-position provides an additional handle for similar transformations, allowing for sequential and regioselective functionalization. The amino group at the 3-position can act as a nucleophile or be used to construct fused heterocyclic systems.[9]
Role as a Pharmacophore in Kinase Inhibitors
The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors.[8] The amino group typically functions as a hydrogen bond donor, interacting with the critical hinge region of the kinase ATP-binding site.[8] The pyridine nitrogen can act as a hydrogen bond acceptor. The halogen substituents at the 2- and 6-positions serve as synthetic handles to introduce moieties that can occupy hydrophobic pockets or solvent-exposed regions, thereby enhancing potency and selectivity.[8]
Caption: Conceptual model of aminopyridine core interactions in a kinase active site.
Application in Suzuki-Miyaura Coupling
Given its structure, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is fundamental in drug discovery for creating C-C bonds to assemble complex molecular scaffolds.[8][9]
General Experimental Protocol: Suzuki-Miyaura Coupling[9][10]
-
Reactants and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (e.g., SPhos, if needed)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.[8][9]
-
Add the degassed, anhydrous solvent.
-
Heat the mixture with vigorous stirring (e.g., to 100 °C) and monitor the reaction's progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-bromo-pyridin-3-amine (assuming higher reactivity of the chloro position).
-
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated area or chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Pictogram: GHS07 (Harmful).
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere.[1][4]
Conclusion
This compound (CAS 1050501-88-6) is a highly functionalized and versatile chemical intermediate. Its defined structure and multiple reactive sites make it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, particularly in modern cross-coupling methodologies, is essential for its effective application in the creation of novel kinase inhibitors and other biologically active molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1050501-88-6 [chemicalbook.com]
- 4. This compound CAS#: 1050501-88-6 [m.chemicalbook.com]
- 6. 3-Amino-2-Bromo-6-Chloropyridine | VIVAN ACL [vivanacl.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-chloropyridin-3-amine from 6-chloropyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1][2] This document outlines the detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the workflow to aid in laboratory implementation.
Reaction Scheme
The synthesis involves the electrophilic bromination of the pyridine ring of 6-chloropyridin-3-amine. The amino group at the 3-position is an activating group and directs the incoming electrophile (bromine) to the ortho position (position 2).
Figure 1: Synthesis of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented below.
| Property | 6-Chloropyridin-3-amine | This compound |
| CAS Number | 5350-93-6 | 1050501-88-6 |
| Molecular Formula | C₅H₅ClN₂ | C₅H₄BrClN₂ |
| Molecular Weight | 128.56 g/mol [2] | 207.46 g/mol |
| Appearance | Solid[2] | Light brown to brown solid[3] |
| Boiling Point | Not reported | 330.3±37.0 °C (Predicted)[3] |
| pKa | Not reported | -0.12±0.10 (Predicted)[3] |
| Storage | Room temperature[4] | Keep in dark place, Inert atmosphere, Room temperature[3] |
Experimental Protocol
This protocol is based on a reported laboratory-scale synthesis.[1]
3.1. Materials and Reagents
| Reagent/Material | Quantity (for 20g scale) | Moles | Notes |
| 6-Chloropyridin-3-amine | 20.00 g | 155.57 mmol | Starting material |
| Bromine | 24.86 g | 155.57 mmol | Brominating agent, handle in a fume hood |
| Sodium Acetate | 25.52 g | 311.14 mmol | Base |
| Acetic Acid | 383 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated aq. Sodium Carbonate | - | - | For washing |
| Water | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | Drying agent |
3.2. Procedure
-
Reaction Setup: In a suitable reaction vessel, dissolve 20.00 g (155.57 mmol) of 6-chloropyridin-3-amine and 25.52 g (311.14 mmol) of sodium acetate in 383 mL of acetic acid.[1]
-
Bromination: Slowly add 24.86 g (155.57 mmol) of bromine to the solution.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[1]
-
Solvent Removal: After 1 hour, remove the acetic acid using a rotary evaporator.[1]
-
Work-up:
-
Drying and Concentration:
-
Purification: The crude product, this compound, was obtained with a reported yield of 99.8% (32.20 g) and was characterized by mass spectrometry (m/z = 206.96 [M+H]+).[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Bromine: is highly toxic, corrosive, and volatile. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Acid: is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals in accordance with standard laboratory safety procedures.
This guide provides a detailed protocol for the synthesis of this compound. Researchers should always perform a thorough risk assessment before carrying out any chemical synthesis.
References
An In-depth Technical Guide to 2-Bromo-6-chloropyridin-3-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-Bromo-6-chloropyridin-3-amine, a crucial intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Data
This compound is a substituted pyridine derivative. Its fundamental molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂[1][2][3] |
| Molecular Weight | 207.46 g/mol [2][3] |
| CAS Number | 1050501-88-6[1][4] |
| Appearance | Solid |
Experimental Protocols
The synthesis of this compound is critical for its use as a building block in the development of more complex molecules. A common and effective laboratory-scale synthesis is detailed below.
Synthesis of this compound via Bromination
This protocol outlines the bromination of 6-chloropyridin-3-amine to yield the target compound.
Materials:
-
6-chloropyridin-3-amine
-
Sodium acetate
-
Bromine
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 6-chloropyridin-3-amine (20.00 g, 155.57 mmol) and sodium acetate (25.52 g, 311.14 mmol) is prepared in acetic acid (383 mL).[4]
-
Bromine (24.86 g, 155.57 mmol) is slowly added to the solution.[4]
-
The reaction mixture is stirred at room temperature for 1 hour.[4]
-
Following the reaction, the acetic acid is removed using a rotary evaporator.[4]
-
The resulting residue is dissolved in ethyl acetate.[4]
-
The organic layer is washed sequentially with saturated aqueous sodium carbonate solution, water, and brine.[4]
-
The washed organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.[4]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile reactant in organic synthesis. It is particularly valuable as a starting material for the production of various pharmaceutical compounds, including its use in the synthesis of Akt kinase inhibitors.[4] The presence of bromo, chloro, and amine functionalities on the pyridine ring allows for a range of chemical modifications, making it a key intermediate in the construction of complex heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
References
Spectroscopic Data for 2-Bromo-6-chloropyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-Bromo-6-chloropyridin-3-amine (CAS No. 1050501-88-6). This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] Due to the limited availability of published experimental spectra, this guide presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry analysis for this compound has been reported, confirming the molecular weight of the compound.
| Parameter | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.46 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion | [M+H]⁺ |
| m/z | 206.96[1] |
Note: The observed isotopic distribution pattern is consistent with the presence of one bromine and one chlorine atom.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Number of Protons | Assignment |
| ~7.4 - 7.6 | d | ~8.0 - 9.0 | 1H | H-4 |
| ~6.9 - 7.1 | d | ~8.0 - 9.0 | 1H | H-5 |
| ~4.0 - 5.0 (broad) | s | - | 2H | -NH₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~145 - 150 | C-6 |
| ~140 - 145 | C-2 |
| ~138 - 142 | C-4 |
| ~125 - 130 | C-3 |
| ~110 - 115 | C-5 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3450 - 3300 | Medium - Strong | N-H stretch (asymmetric and symmetric)[2] |
| 3100 - 3000 | Medium | Aromatic C-H stretch[3] |
| 1620 - 1580 | Strong | N-H bend (scissoring)[2] |
| 1580 - 1450 | Medium - Strong | C=C and C=N ring stretching[3] |
| 1340 - 1250 | Strong | C-N stretch (aromatic amine)[2] |
| Below 850 | Medium - Strong | C-Cl and C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer at 100 MHz using a proton-decoupled pulse sequence. A spectral width of around 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds are commonly employed. To obtain a high-quality spectrum, approximately 1024 scans are averaged.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform with an exponential window function to enhance the signal-to-noise ratio. Phase and baseline corrections are applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[1] A drop of this solution is then placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The salt plate with the sample film is placed in the sample holder. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plate is recorded and automatically subtracted from the sample spectrum. To improve the signal-to-noise ratio, 32 scans are co-added.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a suitable solvent like methanol (approximately 1 µg/mL) is introduced into the ion source. This can be done via direct infusion using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is suitable for obtaining the molecular ion. Alternatively, Electron Ionization (EI) at 70 eV can be used, which may provide valuable fragmentation information.
-
Mass Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a relevant mass-to-charge (m/z) range, for instance, from 50 to 300 amu.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak. The isotopic pattern for ions containing bromine and chlorine (characterized by M, M+2, and M+4 peaks in specific ratios) should be examined to confirm the elemental composition.
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.
Caption: Workflow for the spectroscopic analysis of a solid organic compound.
References
In-Depth Technical Guide: 2-Bromo-6-chloropyridin-3-amine and its Crystalline Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-chloropyridin-3-amine, a key intermediate in pharmaceutical synthesis. While the specific X-ray crystal structure of this compound is not publicly available, this document details its synthesis and presents an in-depth analysis of the crystal structure of a closely related compound, 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, to offer insights into the potential solid-state behavior and intermolecular interactions of substituted chloropyridine amines.
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported, yielding the product in high purity.[1]
Experimental Protocol: Synthesis
The synthesis of this compound is achieved through the bromination of 6-chloropyridin-3-amine. The following protocol is based on established methods.[1]
Materials:
-
6-chloropyridin-3-amine
-
Bromine
-
Acetic acid
-
Sodium acetate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na2CO3) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of 6-chloropyridin-3-amine (1.0 eq) and sodium acetate (2.0 eq) is prepared in acetic acid.
-
Bromine (1.0 eq) is added slowly to the solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The acetic acid is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in ethyl acetate.
-
The organic solution is washed sequentially with saturated aqueous sodium carbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the target compound, this compound.
Workflow for the Synthesis of this compound
Caption: Workflow diagram illustrating the key steps in the synthesis of this compound.
X-ray Crystal Structure Analysis of a Related Compound: 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
To provide valuable structural insights, this section details the X-ray crystal structure of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, a molecule sharing the 6-chloropyridine core. The crystallographic data for this compound is publicly available and offers a basis for understanding the packing and intermolecular interactions in this class of compounds.[2]
Crystallographic Data
The single-crystal X-ray diffraction data for 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine is summarized in the table below.[2]
| Parameter | Value |
| Chemical Formula | C₈H₁₀ClN₃O₂ |
| Formula Weight | 215.64 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4283 (8) |
| b (Å) | 8.9573 (10) |
| c (Å) | 15.4301 (17) |
| α (°) | 89.672 (9) |
| β (°) | 86.252 (9) |
| γ (°) | 78.860 (9) |
| Volume (ų) | 1005.16 (19) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calc) (Mg/m³) | 1.425 |
| Absorption Coeff. (mm⁻¹) | 0.36 |
| F(000) | 448 |
Experimental Protocol: X-ray Diffraction
The following provides a generalized protocol for single-crystal X-ray diffraction analysis, based on the experimental details reported for 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.[2]
Crystal Growth:
-
Crystals suitable for X-ray analysis were obtained by slow evaporation from a dichloromethane solution.
Data Collection:
-
A suitable single crystal is selected and mounted on a diffractometer.
-
The crystal is maintained at a constant temperature (e.g., 295 K) during data collection.
-
X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα).
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
Logical Flow of a Single-Crystal X-ray Diffraction Experiment
References
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-6-chloropyridin-3-amine, with a focus on its solubility and stability. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document furnishes detailed, established experimental protocols for the determination of these critical parameters. Qualitative information and comparative data from structurally related compounds are included to offer valuable insights for researchers. This guide is intended to be a practical resource for scientists working with this compound in synthetic chemistry, medicinal chemistry, and materials science, enabling them to establish its properties for applications in process development, formulation, and quality control.
Introduction
This compound (CAS No. 1050501-88-6) is a halogenated pyridine derivative that serves as a key building block in organic synthesis. Its utility is particularly noted in the preparation of complex heterocyclic molecules, including active pharmaceutical ingredients (APIs). For instance, it is a reactant used in the synthesis of Akt Kinase inhibitors. The precise arrangement of bromo, chloro, and amino substituents on the pyridine ring offers multiple reaction sites for further functionalization, making it a valuable intermediate in drug discovery and agrochemical research.
Understanding the solubility and stability of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability. Stability is a critical quality attribute that influences storage conditions, shelf-life, and the impurity profile of any substance derived from it.
This guide summarizes the available data and provides robust methodologies for determining the solubility and stability of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1050501-88-6 |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.46 g/mol |
| Appearance | Light brown to brown solid |
| Predicted Boiling Point | 330.3 ± 37.0 °C |
| Predicted pKa | -0.12 ± 0.10 |
| Storage Temperature | Room temperature, in dark place, under inert atmosphere |
Solubility Profile
Direct, quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative inferences can be drawn from its synthesis and work-up procedures, which describe dissolving the compound in ethyl acetate and washing with aqueous solutions, suggesting good solubility in ethyl acetate and poor solubility in water.
Comparative Solubility Data
To provide a practical framework, Table 2 presents solubility data for structurally related aminopyridines. This information can serve as a useful starting point for solvent selection. For example, 6-Chloropyridin-3-amine is reported to have greater solubility in polar organic solvents like ethanol and methanol compared to its low solubility in water (1 g/L at 20°C).[1] 4-Aminopyridine shows significant solubility in water and is also very soluble in ethanol and methanol.
Table 2: Quantitative Solubility Data of Structurally Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| 6-Chloropyridin-3-amine | Water | 20 | 1 g/L |
| 4-Aminopyridine | Water | 20 | 112 g/L |
| 4-Aminopyridine | Ethanol | - | Very Soluble |
| 4-Aminopyridine | Methanol | - | Soluble |
| 4-Aminopyridine | Benzene | - | Slightly Soluble |
| 4-Aminopyridine | Diethyl Ether | - | Slightly Soluble |
Note: This table provides data for related compounds to guide initial solvent screening. The solubility of this compound must be determined experimentally.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents, based on the widely accepted isothermal shake-flask method.[1]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Water)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filter should be pre-conditioned with the same solvent to avoid analyte loss.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Accurately weigh the flask containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the flask containing the dried residue. The difference in weight gives the mass of the dissolved solute.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration using the calibration curve.
-
-
-
Calculation:
-
Calculate the solubility in g/L or mol/L using the mass of the solute and the initial volume of the solvent, accounting for any dilutions made.
-
Figure 1: Experimental workflow for solubility determination.
Stability Profile
The stability of halogenated pyridines can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, particularly with halogens at the 2- and 6-positions which activate the ring for such reactions. The amino group at the 3-position is a deactivating group for electrophilic aromatic substitution but can be susceptible to oxidation.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, potential routes of degradation for halogenated aminopyridines may include:
-
Hydrolysis: Under strong acidic or basic conditions, the halogen substituents may undergo nucleophilic substitution by water or hydroxide ions, although this often requires harsh conditions.
-
Oxidation: The amino group and the electron-rich pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic amines and halogenated aromatics can be sensitive to light, particularly UV radiation. Photodegradation can involve radical mechanisms, leading to dehalogenation or polymerization.
Experimental Protocol for Stability Studies
A comprehensive stability assessment involves subjecting the compound to stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.
Objective: To identify potential degradation products and establish degradation pathways to develop and validate a stability-indicating analytical method.
Procedure:
-
Solution State Stressing:
-
Prepare solutions of this compound in suitable solvents (e.g., a mixture of acetonitrile and water).
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
For each condition, a control sample (without the stressor) should be stored under the same temperature conditions.
-
-
Solid-State Stressing:
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 70 °C).
-
Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines. A sample protected from light should be used as a dark control.
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.
-
Calculate the percentage of degradation and identify major degradation products.
-
This protocol outlines the confirmatory testing to evaluate the intrinsic photostability of the substance.
Materials and Equipment:
-
Photostability chamber compliant with ICH Q1B options (e.g., Xenon lamp or dual fluorescent lamp setup).
-
Calibrated radiometers/lux meters.
-
Quartz sample holders or other suitable transparent containers.
-
Dark control samples wrapped in aluminum foil.
-
Stability-indicating analytical method (e.g., HPLC).
Procedure:
-
Sample Preparation: Place a thin layer of the solid this compound in a suitable transparent container. Prepare a parallel sample to serve as a dark control by wrapping it in aluminum foil.
-
Exposure: Place the sample and the dark control in the photostability chamber.
-
Light Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[2][3][4]
-
Analysis: After exposure, analyze the light-exposed sample and the dark control. Compare the results for any changes in appearance, purity (by HPLC), and the formation of degradation products.
Figure 2: Logical workflow for stability and photostability testing.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this technical guide provides the necessary framework for researchers to determine these critical properties. The provided experimental protocols for solubility determination via the isothermal shake-flask method and for stability assessment through forced degradation and ICH-compliant photostability testing are robust and widely accepted in the scientific community. By employing these methods, researchers in pharmaceutical development and other scientific fields can generate the data required to effectively utilize, store, and formulate this compound, ensuring the quality and success of their research and development endeavors.
References
Commercial Suppliers and Technical Guide for 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-chloropyridin-3-amine (CAS No. 1050501-88-6), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details commercial suppliers, physical and chemical properties, synthesis protocols, and its application in drug discovery, particularly in the context of kinase inhibition.
Commercial Availability
This compound is available from a range of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Sigma-Aldrich | 1050501-88-6 | 98%[1] | C₅H₄BrClN₂[2] | 207.46[2][3] | Solid[1] | Not specified |
| Chem-Impex | 1050501-88-6 | ≥ 98% (GC)[3] | C₅H₄BrClN₂[3] | 207.46[3] | Light brown or light brown pink solid[3] | 140 - 144[3] |
| BLD Pharm | 1050501-88-6 | Not specified | C₅H₄BrClN₂[2] | 207.46[2] | Not specified | Not specified |
| ChemicalBook | 1050501-88-6 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Hebei Summedchem Co., Ltd. | 1050501-88-6 | 98%[4] | Not specified | Not specified | Not specified | Not specified |
| 2A Biotech | 1050501-88-6 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Combi-Blocks | 1050501-88-6 | Not specified | Not specified | Not specified | Not specified | Not specified |
| CymitQuimica | 1050501-88-6 | Not specified | Not specified | Not specified | Not specified | Not specified |
Physicochemical Properties
-
IUPAC Name: this compound
-
Synonyms: 3-Amino-2-bromo-6-chloropyridine, 2-bromo-6-chloro-3-pyridinamine[1][5]
-
Boiling Point: 330.3±37.0 °C (Predicted)
-
InChI Key: OPKKXWUGXHSFQI-UHFFFAOYSA-N[1]
-
Storage Temperature: Room temperature, under inert atmosphere, keep in a dark place.[2] Some suppliers recommend 0 - 8 °C or 4 °C.[1][3]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of 6-chloropyridin-3-amine.
Experimental Protocol
Materials:
-
6-chloropyridin-3-amine
-
Bromine
-
Acetic acid
-
Sodium acetate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-chloropyridin-3-amine (1.0 eq) and sodium acetate (2.0 eq) in acetic acid.
-
Slowly add bromine (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.[6]
-
Remove the acetic acid using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[6]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This enables the synthesis of a wide array of biaryl and hetero-biaryl compounds, which are common motifs in biologically active molecules.
Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Role in Drug Discovery and Signaling Pathways
This compound is a reactant in the synthesis of Akt kinase inhibitors.[6] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. By serving as a precursor to molecules that can inhibit Akt, this compound plays a role in the development of targeted cancer therapies.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and Akt inhibition.
Safety Information
This compound is a chemical that requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local regulations).[1]
-
Signal Word: Warning[1]
-
Pictogram: GHS07 (Harmful)[1]
Always consult the Safety Data Sheet (SDS) from your specific supplier for the most detailed and up-to-date safety information. Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
An In-depth Technical Guide on the Safety and Handling of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Bromo-6-chloropyridin-3-amine (CAS No. 1050501-88-6), a key intermediate in pharmaceutical synthesis. The following sections detail the compound's properties, associated hazards, recommended safety procedures, and emergency response protocols to ensure its safe use in a laboratory setting.
Physicochemical and Toxicological Properties
Proper handling of any chemical begins with a thorough understanding of its physical and chemical characteristics, as well as its toxicological profile.
Physicochemical Data
Quantitative data for this compound is limited in publicly available literature. The following table summarizes available data, including predicted values and data for the closely related compound, 2-Bromo-6-chloropyridine, for reference.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | --INVALID-LINK-- |
| Molecular Weight | 207.46 g/mol | --INVALID-LINK-- |
| Appearance | Light brown to brown solid | --INVALID-LINK-- |
| Melting Point | 87-91 °C (for 2-Bromo-6-chloropyridine) | --INVALID-LINK-- |
| Boiling Point | 330.3 ± 37.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.834 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | -0.12 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in water and alcohol | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger[1]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide for appropriate materials such as neoprene or butyl rubber. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not feasible or if exposure limits are exceeded. |
Handling Procedures
All handling of this compound should occur within a certified laboratory chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
-
Preparation: Ensure the chemical fume hood is functioning correctly. Don all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware). Avoid creating dust.
-
Reaction Setup: If used in a reaction, add the compound to the reaction vessel within the fume hood.
-
Post-Handling: Decontaminate all equipment used. Remove and properly dispose of contaminated gloves and other disposable PPE. Wash hands thoroughly after handling.
Storage
Store the compound in a dry, cool, and well-ventilated place.[2] Keep containers tightly closed and store locked up.[2] Incompatible materials include strong oxidizing agents.[2]
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with a halide or triflate.[2][3] The resulting biaryl and hetero-biaryl scaffolds are ubiquitous in pharmaceuticals and functional materials.[4]
2-Bromo-6-chloropyridin-3-amine is a valuable trifunctional building block in medicinal chemistry. The presence of three distinct functionalities—an amino group, a bromine atom, and a chlorine atom—on the pyridine ring allows for selective and sequential transformations. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in palladium-catalyzed couplings) offers a handle for regioselective cross-coupling, making this substrate particularly useful for the synthesis of complex molecular architectures in drug discovery programs.[5][6]
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling with this compound, including optimized protocols, reaction condition tables, and troubleshooting advice.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (preferentially the C-Br bond in this compound), forming a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[2][8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Recommended Reaction Conditions
Successful Suzuki-Miyaura coupling of this compound relies on the careful selection of catalyst, ligand, base, and solvent. Due to the presence of the less reactive chloride, conditions should be chosen to favor coupling at the bromide position. The following tables summarize recommended starting conditions based on general principles for challenging heterocyclic halides.[9][10]
Table 1: Catalyst and Ligand Combinations
| Catalyst Precursor (mol%) | Ligand (mol%) | Characteristics |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | General, high-yielding system for challenging substrates.[9][10] |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Highly active for less reactive aryl chlorides, provides good yields. |
| PdCl₂(dppf) (2-5%) | (None, is a pre-formed complex) | A common, robust pre-catalyst, may require higher temperatures.[11] |
| Pd(PPh₃)₄ (3-5%) | (None, is a pre-formed complex) | Classical catalyst, may be less effective for this substrate. |
Table 2: Base and Solvent Systems
| Base (equivalents) | Solvent(s) | Temperature (°C) | Notes |
| K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 80-110 | A robust and commonly used system.[9][10] |
| Cs₂CO₃ (2.0-3.0) | Toluene or DMF | 90-120 | Stronger base, often effective for difficult couplings.[11] |
| K₂CO₃ (2.0-3.0) | Ethanol/H₂O or DMF | 80-100 | A common and cost-effective choice.[11] |
| KF (3.0) | THF | 50-70 | Mild conditions, useful if base-sensitive groups are present.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.[10]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.[11]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 100 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-6-chloropyridin-3-amine.[11]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
Low yield or reaction failure can often be attributed to several factors. The following diagram outlines a logical approach to troubleshooting.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is widely employed in the pharmaceutical and agrochemical industries due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of complex arylamines and heteroarylamines.[1]
This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 2-Bromo-6-chloropyridin-3-amine. This substrate is a valuable building block, featuring a pyridine core with three distinct functionalities: a reactive C-Br bond, a less reactive C-Cl bond, and an amino group. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for a chemoselective amination, primarily targeting the more reactive C-Br position.[4] This selective functionalization opens avenues for the synthesis of a diverse array of substituted aminopyridines, which are key intermediates in the development of novel therapeutic agents.
Principle of Chemoselectivity
The Buchwald-Hartwig amination cycle involves the oxidative addition of an aryl halide to a palladium(0) complex. The reactivity of aryl halides in this step generally follows the order of C-I > C-Br > C-Cl. Consequently, for this compound, the palladium catalyst will selectively insert into the carbon-bromine bond over the more stable carbon-chlorine bond. This chemoselectivity allows for the targeted introduction of an amino group at the 2-position, leaving the 6-chloro substituent intact for potential subsequent cross-coupling reactions. The existing amino group at the 3-position does not typically interfere with the reaction, although its electronic influence may subtly affect the reaction kinetics.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with common secondary amines. The data is based on established protocols for similar 2-bromopyridine substrates and serves as a guideline for reaction optimization.
Table 1: Reaction of this compound with Morpholine
| Parameter | Condition |
| Reactants | |
| This compound | 1.0 equiv |
| Morpholine | 1.2 equiv |
| Catalyst System | |
| Palladium Precursor | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene (0.1 M) |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 12-24 h |
| Estimated Yield | 85-95% |
Table 2: Reaction of this compound with N-Methylaniline
| Parameter | Condition |
| Reactants | |
| This compound | 1.0 equiv |
| N-Methylaniline | 1.2 equiv |
| Catalyst System | |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) |
| Ligand | BINAP (3 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | 1,4-Dioxane (0.1 M) |
| Reaction Conditions | |
| Temperature | 110 °C |
| Time | 18-24 h |
| Estimated Yield | 80-90% |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Amination with Morpholine using a Pd₂(dba)₃/XPhos Catalyst System
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(6-chloro-3-aminopyridin-2-yl)morpholine.
Protocol 2: Amination with N-Methylaniline using a Pd(OAc)₂/BINAP Catalyst System
Materials:
-
This compound
-
N-Methylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with the inert gas.
-
Add anhydrous 1,4-dioxane (5 mL) and stir for 10 minutes at room temperature to form the catalyst complex.
-
To the flask, add this compound (1.0 mmol, 1.0 equiv) and Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Add an additional 5 mL of anhydrous 1,4-dioxane.
-
Add N-methylaniline (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-N²-methyl-N²-phenylpyridine-2,3-diamine.
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 2-Bromo-6-chloropyridin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloropyridin-3-amine is a versatile and highly functionalized starting material for the synthesis of a diverse range of kinase inhibitors. Its unique substitution pattern, featuring a nucleophilic amino group and two distinct halogen atoms, allows for selective and sequential chemical modifications. This enables the construction of complex heterocyclic scaffolds, such as pyrazolopyridines, which are known to be potent modulators of various protein kinases. The strategic positioning of the amino and halo groups makes this building block particularly valuable for accessing the ATP-binding site of kinases, a common strategy in the design of targeted cancer therapies.
The differential reactivity of the bromine and chlorine atoms allows for regioselective functionalization, typically through palladium-catalyzed cross-coupling reactions. This facilitates the introduction of various aryl, heteroaryl, and alkyl groups, which is crucial for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of the synthesized inhibitors.
Core Applications in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of fused heterocyclic compounds with kinase inhibitory activity. A prominent example is the synthesis of pyrazolo[4,3-b]pyridine derivatives, which have been identified as potent inhibitors of several kinase families, including Janus kinases (JAKs) and Activated CDC42 Kinase 1 (ACK1).
Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds
A key synthetic strategy involves the condensation of this compound with a substituted pyrazole, followed by intramolecular cyclization to form the pyrazolo[4,3-b]pyridine core. The remaining halogen can then be further functionalized to introduce moieties that enhance binding affinity and selectivity for the target kinase.
Data Presentation
The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized using a dihalopyridinamine precursor, leading to a pyrazolopyridine scaffold.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | ACK1 | 56 |
| 2 | JAK2 | <10 |
Note: The data presented is a compilation from multiple sources investigating similar structural scaffolds and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo[4,3-b]pyridine Intermediate
This protocol describes the initial condensation and cyclization reaction to form a pyrazolo[4,3-b]pyridine core from this compound.
Materials:
-
This compound
-
3-Methyl-1H-pyrazol-5-amine
-
p-Toluenesulfonic acid monohydrate
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and 3-methyl-1H-pyrazol-5-amine (1.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.
-
Flush the flask with nitrogen or argon and heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[4,3-b]pyridine intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Functionalization
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the remaining halo-position of the pyrazolo[4,3-b]pyridine intermediate.
Materials:
-
Pyrazolo[4,3-b]pyridine intermediate from Protocol 1
-
Arylboronic acid or heteroarylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the pyrazolo[4,3-b]pyridine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: ACK1-AKT Signaling Pathway Inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Caption: General Synthetic and Evaluation Workflow.
Synthesis of Akt kinase inhibitors using 2-Bromo-6-chloropyridin-3-amine
An Application Note on the Synthesis of Novel Pyridine-Based Akt Kinase Inhibitors using 2-Bromo-6-chloropyridin-3-amine
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in numerous human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway, and the development of potent and selective Akt inhibitors is a key focus in oncology drug discovery. Substituted pyridines and fused pyridopyrimidines represent promising scaffolds for the development of such inhibitors.
This document outlines a synthetic strategy for the generation of a library of potential Akt kinase inhibitors starting from the readily available building block, this compound. The proposed synthesis utilizes robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to introduce molecular diversity.
Signaling Pathway of Akt Kinase
The PI3K/Akt pathway is activated by various upstream signals, such as growth factors. This leads to the activation of Akt, which then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
Proposed Synthetic Scheme
A versatile two-step synthetic route is proposed to generate a library of 2,3,6-trisubstituted pyridine derivatives. This approach allows for the introduction of diversity at two key positions of the pyridine core.
Experimental Protocols
Step 1: Synthesis of 2-Aryl-6-chloropyridin-3-amine (Suzuki-Miyaura Coupling)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-6-chloropyridin-3-amine.
Step 2: Synthesis of 2-Aryl-6-(amino)pyridin-3-amine (Buchwald-Hartwig Amination)
This protocol outlines a general method for the Buchwald-Hartwig amination of the intermediate 2-Aryl-6-chloropyridin-3-amine with a desired amine.
Materials:
-
2-Aryl-6-chloropyridin-3-amine (from Step 1)
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2-Aryl-6-chloropyridin-3-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.3 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-Aryl-6-(amino)pyridin-3-amine derivative.
Data Presentation
Table 1: Representative Reaction Conditions and Expected Outcomes
| Step | Reaction Type | Key Reagents | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield |
| 1 | Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 60-85% |
| 2 | Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 55-80% |
Table 2: Biological Activity of Structurally Related Pyridine-Based Akt Inhibitors
The following table presents reported IC₅₀ values for known Akt inhibitors that share structural similarities with the proposed compounds. This data serves as a benchmark for the potential activity of newly synthesized derivatives.
| Compound Scaffold | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) | Reference |
| Pyridopyrimidine | 5 | 18 | 8 | [1] |
| 3,5-disubstituted Pyridine | 3 | 8 | 8 | [2] |
| Pyrrolopyrimidine | 6.3 (pAkt) | - | - | [3] |
Structure-Activity Relationship (SAR) Logic
The synthetic strategy allows for systematic modification at the C2 and C6 positions of the pyridine ring. This enables the exploration of the structure-activity relationship to optimize potency and selectivity.
Conclusion
The protocols and strategies detailed in this application note provide a robust framework for the synthesis of novel pyridine-based Akt kinase inhibitors from this compound. The use of modern cross-coupling methodologies allows for the creation of diverse chemical libraries, enabling thorough SAR studies to identify potent and selective drug candidates for cancer therapy.
References
- 1. In search of AKT kinase inhibitors as anticancer agents: structure-based design, docking, and molecular dynamics studies of 2,4,6-trisubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel 3,5-disubstituted pyridine as a potent, selective, and orally active inhibitor of Akt1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application of 2-Bromo-6-chloropyridin-3-amine in the Synthesis of Novel Fungicides
Introduction
2-Bromo-6-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring amino, bromo, and chloro groups on the pyridine ring, provides multiple reactive sites for further chemical transformations. This application note details the use of this compound as a key starting material in the synthesis of a novel class of N-(thiophen-2-yl) nicotinamide derivatives exhibiting significant fungicidal activity. This multi-step synthesis highlights the utility of this compound in the development of new agrochemicals for crop protection. The overall synthetic strategy involves the conversion of the 3-amino group to a carboxylic acid, followed by amide coupling with a substituted thiophen-2-amine.
Fungicidal Application: N-(thiophen-2-yl) Nicotinamide Derivatives
Recent research has identified a series of N-(thiophen-2-yl) nicotinamide derivatives as potent fungicides, particularly effective against cucumber downy mildew (Pseudoperonospora cubensis).[1][2][3] These compounds are synthesized by the amide coupling of a substituted nicotinic acid with a substituted thiophen-2-amine. This compound can be efficiently converted into the key intermediate, 5-bromo-6-chloronicotinic acid, which is then used to synthesize these fungicidally active molecules.
Quantitative Fungicidal Activity Data
The in vivo fungicidal activities of representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew are summarized in the table below. The data is presented as the median effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the fungal growth.
| Compound ID | Substituents on Pyridine Ring (R) | Substituents on Thiophene Ring (R¹, R², R³) | EC50 (mg/L)[4] |
| 4a | 2-CH₃, 5-CN, 6-Cl | OC₂H₅, CH₃, CN | 4.69 |
| 4f | 5,6-Cl₂ | OC₂H₅, CH₃, CN | 1.96 |
| Flumorph | (Commercial Fungicide) | - | 7.55 |
| Diflumetorim | (Commercial Fungicide) | - | 21.44 |
Synthetic Pathway Overview
The synthesis of N-(thiophen-2-yl) nicotinamide derivatives from this compound is a multi-step process. The key transformations include:
-
Conversion of the 3-amino group of this compound to a nitrile group via a Sandmeyer reaction.
-
Hydrolysis of the resulting nitrile to a carboxylic acid, yielding 5-bromo-6-chloronicotinic acid.
-
Activation of the carboxylic acid to an acyl chloride.
-
Amide coupling of the acyl chloride with a substituted thiophen-2-amine to produce the final fungicidal compound.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-bromo-6-chloropyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The strategic placement of a bromine and a chlorine atom on the pyridine ring allows for selective functionalization, primarily at the more reactive C-Br bond, enabling the synthesis of a diverse range of substituted aminopyridines.[1] This document outlines detailed protocols and quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, facilitating the development of novel compounds for drug discovery and other applications.
Overview of Reactivity and Regioselectivity
The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed with high regioselectivity at the 2-position. This selectivity is governed by the difference in bond dissociation energies between the C-Br and C-Cl bonds, with the former being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst. This allows for the selective introduction of a wide variety of substituents at the C2 position, while leaving the C6-chloro group available for subsequent transformations if desired.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents. For this compound, this reaction provides a straightforward route to 2-aryl-6-chloropyridin-3-amines.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | ~90 |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | ~80 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 12 | 88 |
Yields are representative and may vary based on the specific substrate and reaction conditions. Data is adapted from procedures for analogous bromopyridines.[2][3][4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol) under a positive pressure of the inert gas.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 2-position of the pyridine ring.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | ~90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~85 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst (4) | - | LiHMDS | THF | 65 | 12 | 78 |
| 4 | n-Hexylamine | RuPhos-precatalyst (2) | - | LiHMDS | THF | 65 | 16 | ~70 |
Yields are representative and may vary based on the specific substrate and reaction conditions. Data is adapted from procedures for analogous bromopyridines.[6][7][8][9][10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound.[5][10]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond, linking the pyridine core to a terminal alkyne. This reaction is valuable for the synthesis of rigid molecular scaffolds.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 4 | ~85 |
| 4 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 |
Yields are representative and may vary based on the specific substrate and reaction conditions. Data is adapted from procedures for 2-amino-3-bromopyridines.[11][12][13][14][15]
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne.[11][15]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen)
Procedure:
-
To a 10 mL round-bottom flask under a nitrogen atmosphere, add the palladium catalyst (0.0125 mmol), PPh₃ (0.025 mmol), and CuI (0.025 mmol).
-
Add the anhydrous solvent (2.0 mL) and stir for 30 minutes.
-
Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Add the base (1.0 mL).
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction allows for the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted styrenes and other vinylated pyridines.
Quantitative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 16 | ~75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | NMP | 140 | 24 | ~70-80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 100 | 12 | ~65-75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 100 | 18 | ~70 |
Yields are representative and may vary based on the specific substrate and reaction conditions. Data is adapted from general Heck reaction protocols.[16][17][18]
Experimental Protocol: Heck Reaction
This protocol is a general guideline for the Heck reaction of this compound with an alkene.[17]
Materials:
-
This compound
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Polar aprotic solvent (e.g., DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water
-
Sealable reaction tube
-
Magnetic stirrer
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.5 mmol).
-
Add the alkene (1.5 mmol) and the solvent (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction Workflow
Caption: Experimental workflow for the Heck reaction.
References
- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloropyridin-3-amine is a versatile building block in medicinal chemistry and drug discovery, offering multiple sites for synthetic diversification. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for a regioselective approach to functionalization. This document provides detailed protocols and application notes for the selective functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The inherent reactivity difference, where the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, is the cornerstone of the regioselective strategies outlined below.
Principle of Regioselectivity
The regioselective functionalization of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is the rate-determining step. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition more readily, allowing for selective reaction at the 2-position while leaving the 6-chloro substituent intact for subsequent transformations.
A logical workflow for the regioselective functionalization is depicted below:
Caption: General workflow for the regioselective functionalization of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the regioselective functionalization of this compound based on analogous reactions with similar substrates.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Bond
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-18 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8-12 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 6-10 | 85-98 |
Table 2: Regioselective Buchwald-Hartwig Amination at the C-Br Bond
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12-24 | 60-85 |
| Pd(OAc)₂ / RuPhos | LiHMDS | THF | 80 | 4-8 | 70-90 |
| BrettPhos Pd G3 | K₂CO₃ | t-Amyl alcohol | 110 | 2-6 | 80-95 |
Table 3: Regioselective Sonogashira Coupling at the C-Br Bond
| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-80 | 4-8 | 70-90 |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 80 | 6-12 | 75-92 |
| Pd(P(t-Bu)₃)₂ (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-18 | 65-85 |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 2-position.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Buchwald-Hartwig Amination
This protocol outlines a general method for the regioselective C-N bond formation at the 2-position of this compound.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective Sonogashira Coupling
This protocol provides a general procedure for the selective coupling of a terminal alkyne at the 2-position of this compound.
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, can be used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The regioselective functionalization of this compound is a powerful strategy for the synthesis of complex substituted pyridines. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can sequentially introduce diverse functionalities with a high degree of control. The protocols provided herein serve as a guide for researchers to develop robust and efficient synthetic routes towards novel molecules for applications in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.
Synthesis of Fused Heterocyclic Compounds from 2-Bromo-6-chloropyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of fused heterocyclic compounds, specifically pyrido[3,2-b][1][2]oxazines and pyrido[2,3-b]pyrazines, utilizing 2-Bromo-6-chloropyridin-3-amine as a key starting material. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors and ion channel modulators.
Introduction
This compound is a versatile building block for the synthesis of a variety of fused heterocyclic systems. The presence of three distinct reactive sites—an amino group and two different halogen atoms—allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures. This document outlines synthetic strategies, detailed experimental procedures, and relevant biological context for the preparation of pyrido[3,2-b][1][2]oxazines and pyrido[2,3-b]pyrazines.
Synthesis of Pyrido[3,2-b][1][2]oxazines
The synthesis of the pyrido[3,2-b][1][2]oxazine scaffold from this compound can be achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by an intramolecular cyclization. A key intermediate is formed via a Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 7-chloro-2,3-dihydro-1H-pyrido[3,2-b][1][2]oxazine
Step 1: Synthesis of 2-((2-bromo-6-chloropyridin-3-yl)amino)ethan-1-ol
A mixture of this compound (1.0 eq), 2-aminoethanol (1.2 eq), Palladium(II) acetate (0.05 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.1 eq), and cesium carbonate (2.0 eq) is placed in a dry Schlenk flask under an inert atmosphere of argon. Anhydrous toluene is added, and the reaction mixture is heated to 100 °C for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 7-chloro-2,3-dihydro-1H-pyrido[3,2-b][1][2]oxazine
The purified 2-((2-bromo-6-chloropyridin-3-yl)amino)ethan-1-ol from the previous step (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an argon atmosphere. The reaction mixture is then stirred at 80 °C for 4-6 hours. After completion (monitored by TLC), the reaction is carefully quenched with ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Data Presentation: Synthesis of Pyrido[3,2-b][1][2]oxazine Derivative
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Aminoethanol | Pd(OAc)₂, XPhos, Cs₂CO₃ | Toluene | 100 | 12-16 | 65-75 |
| 2 | 2-((2-bromo-6-chloropyridin-3-yl)amino)ethan-1-ol | NaH | - | DMF | 80 | 4-6 | 70-80 |
Synthesis of Pyrido[2,3-b]pyrazines
The pyrido[2,3-b]pyrazine core can be constructed from this compound by condensation with a 1,2-dicarbonyl compound or its equivalent, such as glyoxal, after initial functionalization.
Experimental Protocol: Synthesis of 7-chloropyrido[2,3-b]pyrazine
Step 1: Synthesis of 6-chloropyridine-2,3-diamine
This compound (1.0 eq) is subjected to a Buchwald-Hartwig amination with a source of ammonia, such as benzophenone imine followed by hydrolysis, or by using a specialized ammonia equivalent in the presence of a suitable palladium catalyst and ligand system.
Step 2: Condensation with Glyoxal
6-chloropyridine-2,3-diamine (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of glyoxal (40 wt. %, 1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Data Presentation: Synthesis of Pyrido[2,3-b]pyrazine Derivative
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Ammonia source | Pd catalyst, ligand, base | Toluene | 100-110 | 18-24 | 50-60 |
| 2 | 6-chloropyridine-2,3-diamine | Glyoxal (40% aq.) | - | Ethanol/Water | Reflux | 2-4 | 80-90 |
Biological Significance and Signaling Pathways
Fused heterocyclic compounds derived from this compound have shown significant potential as modulators of key biological pathways involved in diseases such as cancer and pain.
Pyrido[2,3-b][1][2]oxazines as EGFR Inhibitors
Certain derivatives of pyrido[2,3-b][1][2]oxazine have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a critical regulator of cell proliferation, survival, and differentiation.[4][5] Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR tyrosine kinase activity blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.[6]
Caption: EGFR Signaling Pathway and Inhibition.
Pyrido[2,3-b]pyrazines as TRPV1 Antagonists
Derivatives of pyrido[2,3-b]pyrazine have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, capsaicin, and low pH.[8][9] It plays a crucial role in the sensation of pain. Antagonizing TRPV1 can block the transmission of pain signals.
Caption: TRPV1 Signaling Pathway and Antagonism.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of pyrido[3,2-b][1][2]oxazines and pyrido[2,3-b]pyrazines and to develop novel therapeutic agents targeting critical signaling pathways in various diseases. Further optimization of reaction conditions and exploration of a broader range of derivatizations are encouraged to expand the chemical space and biological applications of these important heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-chloropyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 2-Bromo-6-chloropyridin-3-amine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data tables to streamline your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound? A1: The most widely reported method is the direct electrophilic bromination of 6-chloropyridin-3-amine using elemental bromine in acetic acid, with sodium acetate as a base. This method has been reported to achieve near-quantitative yields.[1][2]
Q2: My reaction yield is significantly lower than the reported >99%. What are the common causes? A2: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material. Ensure the reaction is stirred for the recommended duration.
-
Suboptimal Reagent Quality: The purity of the starting material (6-chloropyridin-3-amine) and the brominating agent is crucial. Use of old or improperly stored bromine can affect its reactivity.
-
Side Reactions: The formation of di-brominated or other isomeric byproducts can consume the starting material. This is often caused by poor temperature control or incorrect stoichiometry.[3]
-
Mechanical Loss During Workup: Significant product loss can occur during extraction, washing, and filtration steps. Ensure phase separation is clean and transfers are quantitative.
Q3: My TLC analysis shows multiple spots after the reaction. What are the likely impurities? A3: The most common impurities include:
-
Unreacted 6-chloropyridin-3-amine: A spot corresponding to the starting material.
-
Di-brominated products: Over-bromination can lead to the formation of di-brominated pyridines.[3]
-
Isomeric byproducts: While the 3-amino group strongly directs bromination to the 2-position, small amounts of other isomers could potentially form.
-
Hydrolysis products: Reaction with any residual water, although less common in this specific synthesis, could lead to corresponding hydroxypyridine derivatives.
Q4: How can I best purify the crude this compound? A4: The product from the recommended synthesis is often of high purity after a simple workup involving washing with aqueous sodium carbonate, water, and brine.[1] However, if significant impurities are present, the following methods are recommended for aminopyridine derivatives:
-
Column Chromatography: Flash chromatography on silica gel is effective. To prevent tailing, which is common with basic amines on acidic silica, it is advisable to add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent.[4]
-
Recrystallization: Screening various solvents such as ethanol/water or ethyl acetate/hexane mixtures can be an effective method for purification.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low to No Conversion of Starting Material | 1. Inactive brominating agent.2. Insufficient reaction time.3. Reaction temperature is too low. | 1. Use a fresh bottle of bromine or N-Bromosuccinimide (NBS) as an alternative.2. Monitor the reaction by TLC until the starting material spot disappears.3. Ensure the reaction is running at the recommended room temperature. |
| Significant Amount of Di-brominated Byproduct | 1. Excess brominating agent used.2. Bromine was added too quickly. | 1. Use precisely one equivalent of bromine relative to the starting amine.[3]2. Add the bromine solution dropwise to the reaction mixture to avoid localized high concentrations.[3] |
| Product "Oils Out" During Recrystallization | 1. The solution is not fully saturated.2. Cooling occurred too rapidly.3. The chosen solvent system is inappropriate. | 1. Reduce the amount of solvent by careful evaporation.2. Allow the flask to cool slowly to room temperature before inducing crystallization in an ice bath.3. Perform a solvent screen with small aliquots to find a more suitable system.[5] |
| Tailing of Product Spot on TLC and During Column Chromatography | Strong interaction between the basic amine product and acidic silanol groups on the silica gel surface.[4] | Add 0.5-1% v/v of triethylamine or pyridine to the mobile phase (eluent) to neutralize the acidic sites on the silica.[4] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[1][2]
Materials and Reagents:
-
6-chloropyridin-3-amine
-
Sodium Acetate (NaOAc)
-
Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridin-3-amine (1.0 eq) and sodium acetate (2.0 eq) in acetic acid.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the acetic acid using a rotary evaporator.
-
Workup: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the final product.
Summary of Reaction Conditions
| Parameter | Value |
| Starting Material | 6-chloropyridin-3-amine |
| Reagents | Bromine, Sodium Acetate |
| Solvent | Acetic Acid |
| Stoichiometry (Amine:Br₂:NaOAc) | 1 : 1 : 2 |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Reported Yield | ~99%[1] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: Purification of 2-Bromo-6-chloropyridin-3-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-6-chloropyridin-3-amine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing significant tailing or streaking on the TLC plate and during column chromatography. What causes this and how can I fix it?
A2: Tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel.[1] This occurs due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface.[1][2] To resolve this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[1][3] This modifier neutralizes the acidic sites on the silica gel, leading to more symmetrical spots and peaks.[3][4]
Q2: How do I select the best solvent system (mobile phase) for my column?
A2: The ideal solvent system should provide good separation between your product and any impurities. This is best determined by running several tests using Thin Layer Chromatography (TLC) beforehand.[5] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[3] Adjust the ratio of these solvents until the TLC spot for this compound has a retention factor (Rf) of approximately 0.2-0.4.[1][5] This Rf range typically ensures good separation and a reasonable elution time from the column.[3]
Q3: My compound is not eluting from the column, or it seems to have decomposed. What should I do?
A3: There are several potential causes for this issue. The compound may be too polar for the chosen solvent system and is irreversibly adsorbed, or it may be unstable on silica gel.[2][6] Before running a large-scale column, perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[6] If the compound is unstable, you can try using a less acidic stationary phase like deactivated silica gel, neutral alumina, or florisil.[6] If the issue is polarity, a gradient elution with a more polar solvent (e.g., methanol in dichloromethane) may be required.[7]
Q4: I'm getting poor separation between my desired product and an impurity, even though they look well-separated on the TLC plate. Why is this happening?
A4: This can happen for a few reasons. Overloading the column with too much crude material is a common cause of poor separation.[2] A general guideline is to use a silica-to-sample weight ratio of at least 50:1.[2] Another possibility is that one of the spots you see on the TLC is actually a degradation product of the other, and this degradation is actively occurring during the column run.[6] Finally, ensure your column is packed properly, without any air bubbles or cracks, as these can lead to channeling and mixed fractions.[3]
Q5: What is the best way to load my sample onto the column?
A5: For the best separation, the sample should be applied to the column in the most concentrated band possible. Dissolve your crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[4][8] An even better technique, known as "dry loading," involves pre-adsorbing your dissolved sample onto a small amount of silica gel. The solvent is then evaporated, and the resulting dry powder is carefully added to the top of the column bed.[4][7] This method prevents the sample from dissolving unevenly in the solvent at the top of the column and often leads to sharper bands.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | The basic amine is interacting strongly with acidic silica gel.[1][2] | Add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase to neutralize the silica surface.[1][3] |
| Poor Separation of Spots | - The mobile phase polarity is not optimal. - The column is overloaded with sample.[2] - The column was packed improperly. | - Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1] - Reduce the amount of sample loaded; use a silica-to-crude ratio of 50:1 to 100:1.[2] - Repack the column carefully, ensuring an even and compact bed.[3] |
| Compound Elutes in Solvent Front | The mobile phase is too polar.[6] | Start with a less polar solvent mixture. Re-develop the solvent system using TLC.[6] |
| Compound Does Not Elute | - The mobile phase is not polar enough. - The compound has irreversibly bound to or decomposed on the silica gel.[2][6] | - Gradually increase the polarity of the mobile phase (gradient elution).[4] - Test compound stability on a TLC plate.[6] If it decomposes, consider an alternative stationary phase like neutral alumina or deactivated silica.[6] |
| Crystallization in the Column | The compound has low solubility in the mobile phase, causing it to crash out of solution. | Change the solvent system to one in which the compound is more soluble. This may require re-optimizing the separation on TLC. |
Experimental Protocols
Protocol: Column Chromatography Purification
This protocol provides a general guideline for purifying crude this compound using silica gel flash chromatography.
1. Materials and Preparation:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Additive: Triethylamine (TEA)
-
Apparatus: Chromatography column, collection tubes, TLC plates, UV lamp
2. Mobile Phase Selection (TLC Analysis):
-
Prepare several potential mobile phases with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 7:3 Hex:EtOAc). Add 1% TEA to each mixture.[3]
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a TLC plate.
-
Develop the plate in a chamber with your test solvent systems.
-
Visualize the spots under a UV lamp. The ideal solvent system will give the product an Rf value of approximately 0.3 and provide clear separation from impurities.[3]
3. Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[5]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[3]
-
Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[3]
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.[4]
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, maintaining a steady flow. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.[5]
-
Collect the eluting solvent in a series of labeled fractions (e.g., 10-20 mL each).
6. Monitoring and Product Isolation:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound.[1]
Data Presentation
Table 1: TLC Solvent System Development
| Solvent System (Hexane:Ethyl Acetate + 1% TEA) | Observed Rf of Product | Separation Quality | Recommendation |
| 9:1 | 0.10 | Good separation, but slow elution. | May be a good starting point for a gradient elution. |
| 7:3 | 0.32 | Excellent separation from polar and non-polar impurities. | Recommended starting system for isocratic elution. [3] |
| 1:1 | 0.65 | Poor separation from less polar impurities. | Too polar; product will elute too quickly.[6] |
Table 2: General Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[3] |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Ensures adequate separation capacity and prevents column overloading.[2] |
| Mobile Phase Additive | 0.5 - 1% Triethylamine (v/v) | Prevents peak tailing by neutralizing acidic sites on the silica gel.[1][3] |
| Sample Loading | Dry Loading | Provides sharper bands and better resolution compared to wet loading.[4][7] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler if TLC shows good separation. A gradient is better for complex mixtures with impurities of varying polarities.[3][8] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Synthesis of 2-Bromo-6-chloropyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Bromo-6-chloropyridin-3-amine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and structured data to streamline your synthetic work.
Troubleshooting Guides and FAQs
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Based on the typical synthetic route involving the bromination of 6-chloropyridin-3-amine, the most common impurities include:
-
Unreacted Starting Material: Residual 6-chloropyridin-3-amine.
-
Over-brominated Products: Primarily dibromo-derivatives such as 2,4-dibromo-6-chloropyridin-3-amine and 2,5-dibromo-6-chloropyridin-3-amine. The formation of these is more likely with an excess of the brominating agent or prolonged reaction times.[1]
-
Isomeric Byproducts: Although the amino group strongly directs bromination to the ortho position (C2), small amounts of other positional isomers like 4-bromo-6-chloropyridin-3-amine or 5-bromo-6-chloropyridin-3-amine may be formed.
Q2: My reaction is complete, but the yield of the desired product is low. What are the possible causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Stoichiometry: The molar ratio of the brominating agent to the starting material is crucial. An insufficient amount will lead to incomplete conversion, while a significant excess can favor the formation of over-brominated byproducts.[1]
-
Work-up Issues: Losses can occur during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers. The use of brine washes can help to reduce the solubility of the product in the aqueous layer.
-
Purification Losses: The chosen purification method may not be optimal. See the purification troubleshooting question below.
Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify them?
A3: A TLC plate with multiple spots indicates the presence of a mixture of compounds. You can tentatively identify them by comparing their Rf values to that of the starting material. The product, being more halogenated, is generally less polar than the starting amine. Over-brominated products will be even less polar. For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weights of the different components.[2]
Q4: How can I control the formation of over-brominated impurities?
A4: To minimize the formation of dibromo- and other poly-brominated species, the following strategies are effective:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide).[1]
-
Slow Addition: Add the brominating agent dropwise to the solution of the starting material to avoid localized high concentrations.[1]
-
Temperature Control: Perform the reaction at a controlled, and often lower, temperature to increase selectivity.
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material has been consumed to prevent further bromination of the product.[1]
Q5: What are the best methods for purifying the crude this compound?
A5: The most common and effective purification techniques are:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from less polar over-brominated impurities and more polar starting material. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.[3]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be a highly effective way to obtain a product of high purity.
Q6: I am having trouble with the purification by column chromatography; the product is tailing. What can I do?
A6: Tailing of basic compounds like aminopyridines on silica gel is a common issue due to the interaction with acidic silanol groups. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent.[4]
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Product | |||
| This compound | C₅H₄BrClN₂ | 207.46 |
|
| Starting Material | |||
| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 |
|
| Isomeric Impurities | |||
| 4-Bromo-6-chloropyridin-3-amine | C₅H₄BrClN₂ | 207.46 | N/A |
| 5-Bromo-6-chloropyridin-3-amine | C₅H₄BrClN₂ | 207.46 |
|
| Over-brominated Impurities | |||
| 2,4-Dibromo-6-chloropyridin-3-amine | C₅H₃Br₂ClN₂ | 286.35 |
|
| 2,5-Dibromo-6-chloropyridin-3-amine | C₅H₃Br₂ClN₂ | 286.35 | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound [5]
Materials:
-
6-Chloropyridin-3-amine
-
Bromine
-
Acetic acid
-
Sodium acetate
-
Ethyl acetate
-
Saturated aqueous sodium carbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 6-chloropyridin-3-amine (1.0 eq) and sodium acetate (2.0 eq) in acetic acid.
-
Slowly add bromine (1.0 eq) to the solution at room temperature with stirring.
-
Continue to stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetic acid using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting point is 5% ethyl acetate in hexane, gradually increasing the polarity. If tailing is observed, 0.5% triethylamine can be added to the eluent system.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Troubleshooting low yields in Suzuki coupling with 2-Bromo-6-chloropyridin-3-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields and other issues in the Suzuki-Miyaura coupling of 2-Bromo-6-chloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a very low yield or has failed completely. What are the most common reasons for this?
A1: Complete or near-complete reaction failure with a substrate like this compound often points to a critical issue with one of the core components or reaction conditions. Key areas to investigate include:
-
Inactive Catalyst System: The C-Cl bond is less reactive than the C-Br bond, and both are on an electron-deficient pyridine ring. This makes the initial oxidative addition step of the catalytic cycle challenging.[1][2] A highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, is often required.[1][2] Standard ligands like triphenylphosphine (PPh₃) may be ineffective for this substrate.[1]
-
Catalyst Inhibition: The nitrogen atoms on the pyridine ring and the free amino group are Lewis basic and can coordinate to the palladium catalyst, inhibiting its activity.[3][4][5] The use of bulky ligands can help prevent this inhibitory coordination.[4]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Insufficient degassing of solvents and failure to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration can lead to catalyst deactivation.[1][4]
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[1][6] For challenging substrates, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][7] The base and catalyst system's solubility and activity are highly dependent on the solvent choice.[1][8]
-
Low Temperature: Due to the lower reactivity of the C-Cl bond, higher reaction temperatures, often in the range of 80-110 °C, are typically necessary to drive the reaction to completion.[1]
Q2: Which halide is expected to react first, the bromo or the chloro group?
A2: In dihalogenated pyridines, the site of the initial Suzuki coupling is determined by a combination of factors, including the nature of the halide and the electronic properties of the pyridine ring. Generally, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, selective coupling at the C2 position (bromine) is expected over the C6 position (chlorine) under carefully controlled conditions. This selectivity is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step.[9]
Q3: What are the most common side reactions that could be lowering my yield?
A3: Low yields can be a result of undesired side reactions consuming your starting materials or intermediates. The most common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material, where the boronic acid group is replaced by a hydrogen atom.[1][4] This is often promoted by high temperatures and extended reaction times in aqueous basic conditions.[4] Using fresh boronic acids or more stable derivatives like pinacol esters or trifluoroborate salts can help minimize this issue.[4][10]
-
Dehalogenation: The bromo or chloro group on the pyridine ring is replaced by a hydrogen atom. This can be caused by palladium hydride species that may form in the reaction mixture.[4][5] Screening different bases and solvents can help mitigate this.[4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[4] This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[4] Thoroughly degassing all reagents and solvents is crucial to prevent this.[4]
Q4: How does the free amino group on the pyridine ring affect the reaction?
A4: The free amino group (-NH₂) at the 3-position can significantly impact the reaction. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] While many protocols exist for unprotected aminopyridines, they often require specific, sterically bulky ligands to physically block this coordination and maintain catalyst activity.[4] In cases of persistent low yield, protecting the amino group (e.g., as an acetamide) can be considered, although this adds extra steps to the synthetic route.[4]
Q5: How do I purify my final product effectively?
A5: Purification of the coupled product often involves removing inorganic salts, the palladium catalyst, and any organic byproducts. A standard purification workflow is as follows:
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water or brine to remove inorganic bases and salts.[7][11]
-
Filtration: Filter the organic layer through a pad of celite or silica gel to remove palladium black and other insoluble residues.[7][12]
-
Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3][11]
-
Column Chromatography: The most common method for final purification is flash column chromatography on silica gel.[1][12] A gradient of solvents, such as ethyl acetate in hexane or cyclohexane, is typically used to separate the desired product from starting materials and byproducts.[12]
Quantitative Data Summary: Recommended Reaction Conditions
The table below summarizes typical starting conditions for the Suzuki coupling of this compound and analogous challenging heteroaryl halides. Optimization will likely be required for any specific boronic acid partner.
| Parameter | Recommended Starting Conditions | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Pd(0) or Pd(II) precursors are effective. Pd(II) sources are reduced in situ to the active Pd(0) species.[13] |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl/C-Br bond and preventing catalyst inhibition.[1][5][13] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases are generally required. K₃PO₄ may require a small amount of water to be effective.[1][7] |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed solvents are recommended. A small amount of water can sometimes be beneficial, but should be carefully controlled.[1][7][8] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to facilitate the oxidative addition of the less reactive aryl halides.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[1][4] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 3.0 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the flask and thoroughly purge it by evacuating and backfilling with an inert gas (e.g., Argon) at least three times to remove all oxygen.[1][3]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand to the flask.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 100 °C).[1]
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[1]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and then brine.[1][11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[1][12]
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. books.rsc.org [books.rsc.org]
Side reactions in Buchwald-Hartwig amination of 2-Bromo-6-chloropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-Bromo-6-chloropyridin-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the Buchwald-Hartwig amination of this compound.
Q1: I am observing a mixture of products, including what appears to be a di-aminated pyridine and starting material with one of the halogens removed. How can I improve the selectivity for the desired mono-aminated product at the bromine position?
A1: Achieving high selectivity in the mono-amination of di-halogenated pyridines is a common challenge. The reactivity of the C-Br bond is generally higher than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which should favor amination at the 2-position. However, several factors can lead to a loss of selectivity and the formation of side products.
Key Side Reactions to Consider:
-
Di-amination: Reaction at both the C-Br and C-Cl positions.
-
Hydrodehalogenation: Replacement of a halogen with a hydrogen atom, leading to debromination (forming 6-chloropyridin-3-amine) or dechlorination (forming 2-bromo-pyridin-3-amine). This is a known side reaction in Buchwald-Hartwig aminations.[1]
-
β-Hydride Elimination: This can occur with some amine substrates and also leads to hydrodehalogenation of the aryl halide.[1]
Troubleshooting Strategies:
-
Choice of Catalyst and Ligand: The ligand plays a crucial role in determining the selectivity and efficiency of the reaction. For selective amination of aryl bromides in the presence of chlorides, sterically hindered and electron-rich phosphine ligands are often preferred.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The amination of the C-Cl bond typically requires more forcing conditions (higher temperatures) than the C-Br bond.
-
Reaction Time: Carefully monitoring the reaction and stopping it once the starting material is consumed can prevent the formation of the di-aminated byproduct.
-
Base Selection: The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate or potassium phosphate may offer better selectivity in some cases, albeit potentially requiring longer reaction times.
Q2: My reaction is sluggish or does not go to completion. What are the potential causes and how can I improve the conversion?
A2: Low or no conversion can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
Troubleshooting Strategies:
-
Catalyst Activity: Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere to prevent deactivation. Using a pre-catalyst can sometimes lead to more reproducible results.
-
Solvent and Reagent Purity: The Buchwald-Hartwig amination is sensitive to oxygen and moisture. Ensure that the solvent is anhydrous and thoroughly degassed. The amine and base should also be of high purity.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary, but typically a ratio of 1:1 to 2:1 is used. An incorrect ratio can lead to catalyst deactivation or reduced activity.
-
Base Stoichiometry: An insufficient amount of base will result in incomplete reaction as it is required to deprotonate the amine and regenerate the active catalyst.
Q3: I am observing significant formation of the debrominated side product (6-chloropyridin-3-amine). What conditions favor this side reaction and how can it be minimized?
A3: The formation of the hydrodehalogenated product is a common side reaction.
Troubleshooting Strategies:
-
Ligand Choice: Certain ligands are more prone to promoting hydrodehalogenation. Experimenting with different classes of ligands (e.g., biarylphosphines like XPhos or RuPhos, or ferrocenylphosphines) can help identify a system that minimizes this side reaction.
-
Amine Substrate: Primary amines can sometimes be more prone to side reactions like β-hydride elimination, which can lead to hydrodehalogenation.[1]
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the extent of hydrodehalogenation.
Quantitative Data on Product Distribution
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) (Mono-aminated at Br) | Di-aminated Product (%) | Hydrodebromination (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 12 | ~85-95 | <5 | <5 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | ~80-90 | <10 | <5 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 24 | ~90 | <5 | <2 |
Note: This data is illustrative and based on typical outcomes for selective Buchwald-Hartwig aminations of dihalopyridines.
Experimental Protocols
The following is a detailed protocol for the selective mono-amination of this compound at the 2-position (C-Br). This protocol is a starting point and may require optimization for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Evacuate and backfill the flask with inert gas (repeat three times). Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-6-chloropyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving the challenging substrate, 2-Bromo-6-chloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low or no yield in my cross-coupling reaction with this compound?
Low or no yield with this substrate is a common issue and can be attributed to several factors:
-
Catalyst Poisoning: The primary challenge arises from the Lewis basic nitrogen atoms of the pyridine ring and the 3-amino group. These can coordinate with the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[1] This is a well-documented issue with pyridine-containing substrates.[1]
-
Competitive Halide Reactivity: The substrate contains both a bromo and a chloro substituent. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[2] Therefore, reactions are expected to occur selectively at the 2-position (C-Br bond). If your target product requires coupling at the 6-position (C-Cl bond), standard conditions are unlikely to be successful without prior modification of the 2-position.
-
Steric Hindrance: The proximity of the bromine atom and the amino group at the 2- and 3-positions, respectively, can create steric hindrance around the reaction center, potentially slowing down the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Inactive Catalyst System: The C-Cl bond is notably less reactive than C-Br or C-I bonds, making the oxidative addition step more challenging.[3][4] Standard catalyst systems like Pd(PPh₃)₄ may be insufficient, especially if the more reactive C-Br bond has already been functionalized. Highly active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are typically required.[3][5]
-
Oxygen Sensitivity: The active Pd(0) species of the catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[3]
Q2: At which position should I expect the cross-coupling to occur, the C-Br or the C-Cl bond?
Under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the reaction will chemoselectively occur at the more reactive C-Br bond at the 2-position.[2] The C-Cl bond at the 6-position will generally remain intact. This allows for sequential functionalization if desired.
Q3: I am observing significant amounts of starting material even after prolonged reaction times and at elevated temperatures. What should I do?
This indicates a likely issue with catalyst activity or inhibition. Consider the following:
-
Switch to a More Active Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, switch to a more robust system. For Suzuki and Buchwald-Hartwig reactions with chloropyridines, catalyst systems based on ligands like SPhos, XPhos, or RuPhos are often more effective.[4][5][6]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help overcome partial catalyst deactivation.[1]
-
Use a Palladium Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ.
-
Thoroughly Degas Your Reaction Mixture: Ensure all solvents and the reaction headspace are free of oxygen by using techniques like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[3]
Q4: What are common side products, and how can I minimize them?
Common side reactions include:
-
Hydrodehalogenation (Dehalogenation): This is the replacement of a halogen atom with a hydrogen atom. It can be minimized by using anhydrous solvents and ensuring the absence of protic impurities.
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents, a suitable base, or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[4]
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It is often promoted by the presence of oxygen. Thorough degassing of the reaction mixture is crucial to minimize this side reaction.[4]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst system. | Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂, SPhos).[5][6] |
| Catalyst poisoning by the aminopyridine substrate. | Use a bulkier, electron-rich ligand to shield the metal center.[1] | |
| Ineffective base. | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[5] | |
| Low reaction temperature. | Increase the temperature, typically in the range of 80-110 °C.[5] | |
| Significant protodeboronation | Presence of excess water or protic impurities. | Use anhydrous solvents and reagents. Consider using boronic esters.[4] |
| Formation of homocoupled byproducts | Oxygen contamination. | Thoroughly degas all solvents and the reaction vessel.[4] |
| Unsuccessful coupling attempt (literature example) | Reaction with methylboronic acid using Pd(PPh₃)₄ and Cs₂CO₃ was reported to be unsuccessful.[7] | This specific coupling may be particularly challenging. A more robust catalyst system and different reaction conditions are likely required. |
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst system. | Use a catalyst system known for challenging aminations (e.g., Pd₂(dba)₃ with Xantphos or RuPhos).[6] A patent suggests the viability of a Buchwald-Hartwig coupling with this substrate using Xantphos and Pd(OAc)₂.[3] |
| Incompatible base. | Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[6] | |
| Steric hindrance from the incoming amine. | For bulky amines, ligands like RuPhos or BrettPhos may be more effective. | |
| Hydrodehalogenation of the starting material | Presence of protic impurities or side reactions. | Ensure strictly anhydrous conditions. Lowering the reaction temperature might also help. |
Experimental Protocols
The following are generalized protocols adapted from procedures for structurally similar compounds. Optimization for this compound is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the chemoselective coupling at the C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.[5]
-
Evacuate and backfill the flask with the inert gas three times.[5]
-
In a separate vial, under an inert atmosphere, add the palladium(II) acetate and SPhos, followed by the anhydrous, degassed solvent mixture. Briefly stir to dissolve.
-
Transfer the catalyst solution to the Schlenk flask containing the reagents via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for the chemoselective amination at the C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)
-
Anhydrous, degassed toluene or THF
Procedure:
-
In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.[6]
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine coupling partner to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Catalyst poisoning by coordination of the aminopyridine substrate.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle for this compound.
References
- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Compounds and compositions for treating conditions associated with APJ receptor activity | TREA [trea.com]
Technical Support Center: Regioselective Reactions of 2-Bromo-6-chloropyridin-3-amine
Welcome to the technical support center for reactions involving 2-Bromo-6-chloropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving regioselectivity in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of this compound, focusing on achieving selective reaction at either the C2-Br or C-6-Cl position.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is generally more reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen bond is influenced by several factors. Generally, the C-Br bond is more reactive and undergoes oxidative addition to the palladium catalyst more readily than the C-Cl bond.[1][2] Therefore, reactions are often selective for the C2-position. Additionally, for dihalogenated pyridines, halides in the alpha position to the ring nitrogen (C2 and C6) are more reactive than those at other positions.[3]
Q2: I am observing a mixture of mono-substituted products at both C2 and C6, along with some di-substituted product. How can I improve selectivity for the C2 position?
A2: To favor substitution at the more reactive C2-Br position, you can often use milder reaction conditions. Consider the following adjustments:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often provide enough of an energy difference to favor the reaction at the more labile C-Br bond.
-
Choice of Catalyst and Ligand: Standard palladium catalysts with common phosphine ligands like PPh₃ often favor reaction at the C2 position.[3]
-
Reaction Time: Shorter reaction times may favor the formation of the C2-substituted product, as the subsequent reaction at the C6-position is typically slower.
Q3: My goal is to achieve selective substitution at the C6-Cl position. What strategies can I employ to reverse the typical regioselectivity?
A3: Achieving selectivity at the less reactive C6-Cl position while the C2-Br is present is a significant challenge. However, recent advances in catalysis have shown this to be possible. Strategies to consider include:
-
Ligand Selection: The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to promote coupling at positions distal to the nitrogen in some dihalopyridine systems, potentially favoring the C6 position.[3][4] Similarly, bulky phosphine ligands like P(tBu)₃ can sometimes invert the conventional selectivity.[3]
-
Catalyst System: Some studies have shown that the ratio of phosphine ligand to palladium can influence regioselectivity. For example, in 2,4-dibromopyridine, lower PPh₃:Pd ratios favored reaction at the C4 position.[1][2][3] This principle could potentially be explored for the 2,6-dihalo system.
-
Sequential Reaction: A reliable approach is a two-step process. First, perform a reaction that is highly selective for the C2-Br position. After purification of the C2-functionalized product, you can then perform a second cross-coupling reaction under more forcing conditions to react at the C6-Cl position.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, incorrect base, wrong solvent, low temperature. | Ensure the catalyst is active and handled under inert conditions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF).[5][6] Increase the reaction temperature incrementally. |
| Formation of significant amounts of di-substituted product | Reaction time is too long, reaction temperature is too high, high catalyst loading. | Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Reduce the reaction temperature. Lower the catalyst loading. |
| Dehalogenation of the starting material | Presence of water or protic sources, certain bases, or side reactions of the catalyst. | Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere. A different choice of base may be necessary. |
| Poor regioselectivity (mixture of C2 and C6 isomers) | The chosen reaction conditions do not provide a sufficient energy barrier between the two reaction sites. | Refer to Q2 and Q3 for strategies to improve selectivity. A systematic screening of ligands, bases, and solvents is recommended.[3] |
Key Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol is designed to favor the reaction at the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (typically when starting material is consumed and minimal di-substituted product is observed), cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][7]
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol outlines a general procedure for the amination at the C2-position.
Materials:
-
This compound (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the amine to be coupled.
-
Remove the flask from the glovebox (if used) and add anhydrous, degassed toluene under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[8]
Data Presentation: Factors Influencing Regioselectivity
The following tables summarize how different reaction parameters can influence the outcome of cross-coupling reactions on dihalopyridines, providing a basis for optimizing selectivity with this compound.
Table 1: Effect of Ligand on Regioselectivity in Suzuki Coupling of 2,4-Dihalopyridines
| Ligand | Catalyst System | C2:C4 Selectivity | Reference |
| PPh₃ (≥3 equiv) | Pd(OAc)₂ | Favors C2 | [3] |
| PPh₃ (≤2.5 equiv) | Pd(OAc)₂ | Favors C4 (up to 1:13) | [3] |
| Xantphos | Pd(0) | Favors C4 (1:13) | [3] |
| P(tBu)₃ | Pd(0) | Favors C2 (~2:1) | [3] |
| IPr | Pd-PEPPSI | Favors C4 (up to 1:10.4) | [3] |
Table 2: Influence of Base and Additives on Regioselectivity
| Base | Additive | Effect on Selectivity | Reference |
| n-Bu₄NOH (aq.) | - | Increased C4 selectivity in 2,4-dibromopyridine coupling | [1][2] |
| KOH (aq.) | n-Bu₄NBr | Increased C4 selectivity in 2,4-dibromopyridine coupling | [1][2] |
Visualizations
Signaling Pathways and Workflows
Caption: Factors influencing the regioselective functionalization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-chloropyridin-3-amine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 2-Bromo-6-chloropyridin-3-amine.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms:
-
The filtrate remains colored (black, grey, or orange/brown).
-
Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[1]
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Palladium particles are too fine for the filter medium. | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1] |
| Soluble Palladium Species Present. | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration. |
| Colloidal Palladium Formation. | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection. | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[2] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents. 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[2] |
| Insufficient Scavenger Loading or Reaction Time. | 1. Increase Scavenger Equivalents: Increase the amount of scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents.[2] 2. Optimize Scavenging Time and Temperature: While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the progress by analyzing aliquots at different time points.[2] |
| Strong Chelation of Palladium to the Product. | The nitrogen atoms in the pyridin-3-amine moiety of your product can act as strong ligands, binding tightly to palladium and making it difficult for the scavenger to capture the metal.[3] 1. Use a High-Affinity Scavenger: Employ a scavenger with a very high affinity for palladium, such as those with thiol or dimercaptotriazine (DMT) functional groups.[3] 2. Add a Competing Ligand: Introduce a competing ligand to disrupt the product-palladium complex before adding the scavenger. |
| Poor Mass Transfer. | 1. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in the solution.[2] |
Problem 3: Product Loss During Purification
-
Symptoms: Low yield of the final product after palladium removal.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Product Binding to the Scavenger. | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1] |
| Non-specific Adsorption on Activated Carbon. | 1. Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.[2] 2. Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding.[2] |
| Product Degradation. | 1. Milder Conditions: If heating is used during scavenging, it might be degrading your product. Try performing the scavenging at room temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reaction mixtures?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd on carbon) or precipitated palladium. Often performed using a pad of Celite® to trap fine particles.[1]
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers include those with thiol, amine, or phosphine functional groups.[1]
-
Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration. 2,4,6-Trimercapto-s-triazine (TMT) is a common precipitating agent.[1][4]
-
Chromatography: Passing the reaction mixture through a silica gel or alumina column can effectively remove palladium residues.[1]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[1]
Q2: Which method is best for my reaction involving this compound?
A2: The best method depends on the form of the palladium in your reaction mixture (heterogeneous vs. homogeneous) and the specific reaction conditions.
-
For heterogeneous catalysts like Pd/C, filtration through Celite® is a good first step.
-
For homogeneous catalysts , which are common in cross-coupling reactions used with this substrate (e.g., Suzuki, Buchwald-Hartwig), scavenging, precipitation, or chromatography are more suitable.[1] Due to the chelating nature of the product, a high-affinity scavenger may be necessary to reach the desired low ppm levels.[1][3]
Q3: What is Celite® and how does it work for palladium removal?
A3: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. For palladium removal, it works by forming a porous filter cake that traps fine particles of heterogeneous palladium catalyst, preventing them from passing through the filter paper.[1][5]
Q4: Can I reuse palladium catalysts after removal?
A4: Recovery and reuse are more feasible for heterogeneous catalysts. For example, palladium on carbon can often be filtered off, washed, and reused. Recovering homogeneous catalysts for reuse is more complex and may require specialized techniques like organic solvent nanofiltration.[6]
Q5: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products. For palladium, which is a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10g.[7][8]
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of different palladium removal methods from various sources.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Thiol-functionalized silica | 150 - 220 | < 1 | Not specified | [9] |
| Si-TMT (silica-supported trimercaptotriazine) | > 100 | < 1 | 0.03 wt scavenger, 2 h, 35 °C | [8] |
| Carboxen® 564 (Synthetic Carbon) | 1250 | 12 | 0.5g scavenger, 25mg catalyst in 20g solvent | [7] |
| Polystyrene-bound TMT | 600 - 650 | 20 - 60 | Precipitation followed by filtration | [4] |
Table 2: Efficiency of Other Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Activated Carbon (Darco KB-B) | 300 | < 1 | 0.2 wt carbon, THF, 45 °C, 18 h | [8] |
| Column Chromatography | ~5000 | < 100 | Standard silica gel chromatography | [10][11] |
| Column Chromatography + Scavenging Resin | > 100 | < 50 | Sequential purification | [10][11] |
| Filtration through Celite®/Filter Aid | 80 - 100 | Controlled | For macroscopic palladium | [8] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Wet the pad with the reaction solvent.
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite® Pad:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature for a specified time (e.g., 1-24 hours). The optimal time should be determined experimentally.
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates.
-
Protocol 3: Palladium Removal using Activated Carbon
-
Dissolve the Crude Product:
-
Dissolve the crude product in a suitable organic solvent.
-
-
Add Activated Carbon:
-
Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[2]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[2]
-
-
Filter through Celite®:
-
Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.
-
-
Concentrate:
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-6-chloropyridin-3-amine Derivatives by Acid-Base Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 2-Bromo-6-chloropyridin-3-amine derivatives using acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound derivatives using acid-base extraction?
A1: The purification process leverages the basicity of the amino group on the pyridine ring. By treating a solution of the crude product with an aqueous acid, the basic this compound derivative is protonated, forming a water-soluble salt.[1][2] This salt partitions into the aqueous layer, separating it from neutral or acidic impurities that remain in the organic layer. Subsequently, the aqueous layer is basified to deprotonate the amine, rendering it insoluble in water and allowing it to be extracted back into an organic solvent, yielding the purified product.[3]
Q2: How do the bromo and chloro substituents affect the basicity of the 3-aminopyridine core?
A2: The bromo and chloro groups are electron-withdrawing substituents. Their presence on the pyridine ring reduces the electron density on the nitrogen atoms, thereby decreasing the basicity of the 3-amino group compared to the parent 3-aminopyridine.[4] This makes this compound and its derivatives weakly basic.
Q3: What are the common impurities I might encounter when synthesizing this compound derivatives?
A3: Common impurities can include unreacted starting materials, such as 6-chloropyridin-3-amine, and side products from the bromination reaction.[5] Over-bromination can lead to the formation of dibromo species. Depending on the subsequent derivatization reactions, other neutral or acidic byproducts may also be present.
Q4: Can I use a strong base like sodium hydroxide to wash the organic layer during the initial extraction?
A4: It is generally not recommended to use a strong base to remove acidic impurities if your desired product is an ester or another base-sensitive functional group, as it may cause hydrolysis.[6] A milder base like sodium bicarbonate is usually sufficient to remove acidic impurities without affecting the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | - High concentration of surfactant-like impurities. - Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - If an emulsion persists, filter the mixture through a pad of Celite.[7][8] |
| Low recovery of the desired product | - Incomplete protonation of the amine during the acid wash. - Incomplete deprotonation during the basification step. - Insufficient number of extractions. - The product salt is partially soluble in the organic solvent. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash by using a stronger acid or a sufficient volume of a weaker acid. - Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) during the basification step. - Increase the number of extractions for both the acid and base wash steps (typically 2-3 extractions are recommended).[3] - After the acid wash, back-extract the organic layer with a small amount of fresh aqueous acid to recover any remaining product salt. |
| Product is still impure after extraction | - The impurity has similar acid-base properties to the product. - Incomplete separation of layers. - The impurity is a neutral compound. | - If the impurity is also basic, consider other purification techniques like column chromatography or recrystallization. - Allow sufficient time for the layers to separate completely. - If the impurity is neutral, it should remain in the organic layer during the acid wash. Ensure the organic layer is carefully separated. |
| The desired product precipitates out during pH adjustment | - The protonated or deprotonated form of the product has low solubility in the aqueous or organic solvent. | - If the product precipitates upon acidification, it may be possible to filter it directly from the aqueous solution. - If the product precipitates upon basification, ensure it is fully extracted into the organic layer by performing multiple extractions with a suitable organic solvent. |
Quantitative Data
Table 1: pKa Values of Selected Pyridine Derivatives
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | [9] |
| 3-Aminopyridine | 5.98 | [4] |
| This compound | Predicted to be < 5.98 | - |
Note: The pKa of this compound is predicted to be lower than that of 3-aminopyridine due to the electron-withdrawing effects of the halogen substituents.
Table 2: Recommended Aqueous Solutions for Extraction
| Step | Purpose | Recommended Solution | Approximate pH |
| Acid Wash | To protonate the basic amine product and extract it into the aqueous layer. | 1 M HCl | ~0 |
| Base Wash (for acidic impurities) | To deprotonate and remove acidic impurities from the organic layer. | Saturated NaHCO₃ | ~8.4 |
| Basification | To deprotonate the amine salt in the aqueous layer and regenerate the free base. | 1 M NaOH or Saturated Na₂CO₃ | >12 |
Experimental Protocol: Acid-Base Extraction of a Crude this compound Derivative
This protocol outlines the purification of a crude mixture containing a weakly basic this compound derivative, along with neutral and acidic impurities.
1. Dissolution:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
2. Removal of Acidic Impurities (Optional):
-
If acidic impurities are expected, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Gently swirl the funnel, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
3. Extraction of the Basic Product:
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The protonated amine product will be in the lower aqueous layer.
-
Carefully drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl.
-
Combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
4. Regeneration and Back-Extraction of the Purified Product:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 1 M sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution while stirring until the solution is basic (pH 9-10, check with pH paper). The purified amine product should precipitate or form an oily layer.
-
Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the flask.
-
Transfer the mixture back to the separatory funnel and shake vigorously to extract the neutral amine into the organic layer.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
Combine all the organic extracts containing the purified product.
5. Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Experimental Workflow Diagramdot
// Nodes A [label="Crude Mixture\n(Product, Neutral & Acidic Impurities)\nin Organic Solvent", fillcolor="#F1F3F4"]; B [label="Add Saturated NaHCO₃ (aq)", shape=ellipse, fillcolor="#FBBC05"]; C [label="Separate Layers", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Organic Layer\n(Product & Neutral Impurities)", fillcolor="#F1F3F4"]; E [label="Aqueous Layer\n(Acidic Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Add 1 M HCl (aq)", shape=ellipse, fillcolor="#FBBC05"]; G [label="Separate Layers", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Organic Layer\n(Neutral Impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Aqueous Layer\n(Protonated Product)", fillcolor="#F1F3F4"]; J [label="Add 1 M NaOH (aq) to pH 9-10", shape=ellipse, fillcolor="#FBBC05"]; K [label="Back-extract with\nOrganic Solvent", shape=ellipse, fillcolor="#FBBC05"]; L [label="Separate Layers", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="Aqueous Layer\n(Waste)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N [label="Organic Layer\n(Purified Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; O [label="Dry and Concentrate", shape=ellipse, fillcolor="#FBBC05"]; P [label="Purified Product", shape=box, style="rounded,filled", fillcolor="#FFFFFF", penwidth=2, color="#34A853"];
// Edges A -> B; B -> C; C -> D [label="Organic"]; C -> E [label="Aqueous"]; D -> F; F -> G; G -> H [label="Organic"]; G -> I [label="Aqueous"]; I -> J; J -> K; K -> L; L -> M [label="Aqueous"]; L -> N [label="Organic"]; N -> O; O -> P; }
References
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Preventing hydrodehalogenation in reactions of 2-Bromo-6-chloropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloropyridin-3-amine. The focus is on preventing the common side reaction of hydrodehalogenation and achieving selective functionalization in various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in reactions with this compound?
A1: Hydrodehalogenation is a side reaction where a halogen atom (in this case, bromine or chlorine) is replaced by a hydrogen atom. This leads to the formation of undesired byproducts, such as 2-chloropyridin-3-amine or 2-bromopyridin-3-amine, which reduces the yield of the desired product and complicates purification.
Q2: Which halogen is more likely to be replaced by hydrogen in this compound?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond. This means that the bromine at the 2-position is more susceptible to both the desired cross-coupling and the undesired hydrodehalogenation. Selective reaction at the bromine atom is generally achievable, but hydrodehalogenation at this position can still be a competing reaction.
Q3: What are the main causes of hydrodehalogenation?
A3: Hydrodehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including:
-
β-hydride elimination: From the amine substrate or product in Buchwald-Hartwig aminations.[1]
-
Decomposition of the solvent: Alcohols and even ethers can be sources of hydrides.
-
Reaction with the base: Some bases can generate Pd-H species.
-
Trace amounts of water: Water can react with the palladium catalyst or other components to form hydrides.
Once formed, the Pd-H species can undergo reductive elimination with the aryl halide intermediate to produce the hydrodehalogenated byproduct.
Troubleshooting Guides
Issue 1: Significant formation of 2-chloropyridin-3-amine (hydrodebromination) in a Suzuki-Miyaura Coupling Reaction.
This indicates that the desired C-C bond formation is competing with the undesired replacement of the bromine atom with hydrogen.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over hydrodehalogenation.
-
Recommendation: Switch to bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in suppressing hydrodehalogenation in challenging cross-coupling reactions.[2]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle. A poorly chosen base can promote the formation of Pd-H species.
-
Recommendation: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices for Suzuki reactions. Avoid using strong alkoxide bases if possible, as they can be a source of hydrides.[2]
-
Ensure the base is freshly purchased or properly stored to avoid moisture.
-
-
Solvent Purity: Solvents can be a source of protons for hydrodehalogenation.
-
Recommendation: Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are generally preferred over protic solvents like alcohols. Ensure the solvent is of high purity and stored under an inert atmosphere.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Recommendation: Lower the reaction temperature. While this may slow down the reaction rate, it can significantly reduce the extent of hydrodehalogenation. Monitor the reaction progress carefully to find the optimal balance.
-
Issue 2: Formation of both the desired product and 2-bromopyridin-3-amine (hydrodechlorination) in a Buchwald-Hartwig Amination.
This suggests that the reaction conditions are harsh enough to cause the undesired cleavage of the C-Cl bond.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to the hydrodehalogenation of the less reactive C-Cl bond.
-
Recommendation: Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed. Consider lowering the reaction temperature by 10-20 °C.
-
-
Choice of Base: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions but can also promote hydrodehalogenation.
-
Recommendation: Consider using a weaker base such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), although this may require a more active catalyst system.[3]
-
-
Ligand Choice: As with Suzuki reactions, the ligand is crucial.
-
Recommendation: Employ bulky, electron-rich ligands like Xantphos or Josiphos-type ligands, which are known to accelerate the desired C-N bond formation and minimize side reactions.[4]
-
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and the formation of species that promote hydrodehalogenation.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents are thoroughly degassed.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Selective Suzuki-Miyaura Coupling at the C2-Br Position
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote reductive elimination and suppress hydrodehalogenation.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Anhydrous, non-nucleophilic bases that are less likely to generate Pd-H species.[2] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents. |
| Temperature | 80-100 °C | Lower temperatures can minimize hydrodehalogenation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation. |
Table 2: Recommended Reaction Conditions for Selective Buchwald-Hartwig Amination at the C2-Br Position
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective. |
| Ligand | Xantphos, Josiphos-type ligands | Promote C-N bond formation and reduce side reactions.[4] |
| Base | LiHMDS, K₃PO₄ | Milder bases that can reduce hydrodehalogenation compared to NaOtBu.[3] |
| Solvent | Toluene, THF | Anhydrous, aprotic solvents. |
| Temperature | 80-110 °C | Optimize for minimal side product formation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Experimental Protocols
Protocol 1: General Procedure for a Selective Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Selective Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
LiHMDS (1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and LiHMDS to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for hydrodehalogenation.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromo-6-chloropyridin-3-amine and 2,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of pharmacologically relevant scaffolds, the choice of starting materials is paramount. Halogenated pyridines are indispensable building blocks, offering versatile handles for functionalization via cross-coupling reactions. This guide provides a detailed comparison of the cross-coupling performance of two key pyridine derivatives: 2-Bromo-6-chloropyridin-3-amine and 2,6-dichloropyridine. The comparison focuses on three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental difference in reactivity between these two substrates lies in the inherent properties of the carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, leading to a general reactivity trend of I > Br > Cl in palladium-catalyzed cross-coupling reactions.[1][2] This principle dictates that this compound will exhibit chemoselective reactivity, with the C-Br bond at the 2-position being the primary site of reaction under typical cross-coupling conditions. In contrast, 2,6-dichloropyridine presents two less reactive C-Cl bonds, often necessitating more forcing conditions or specialized catalytic systems to achieve efficient coupling.[3]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and 2,6-dichloropyridine. It is important to note that direct head-to-head comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources to illustrate the expected reactivity and yields.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / 18 | 70-90 (estimated for C-Br coupling) | [4] |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 / Not Specified | 94 (di-substitution) | [2] |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 / 12 | 85 (di-substitution) | [5] |
Table 2: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | Reflux / 18 | High (expected for C-Br coupling) | [6] |
| 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ / BINAP | NaOᵗBu | Toluene | 100 / Not Specified | Good (mono-amination) | [7] |
| 2-Bromopyridine (for comparison) | Volatile Amines | Pd(OAc)₂ / dppp | NaOᵗBu | Toluene | 80 / Not Specified | 55-98 | [2][8] |
Table 3: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine (similar substrate) | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96 | [9] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt - 60 | Good to Excellent | [3][10] |
| 2-Bromopyridine (for comparison) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 | [11] |
| 2-Chloropyridine (for comparison) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation in the laboratory.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). Add the degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water).[12][13]
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).[13]
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong base (e.g., NaOᵗBu, 1.4 equiv.) to a dry Schlenk tube.[6] Add the anhydrous, degassed solvent (e.g., toluene).
Reaction: Add the halopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.). Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.[15][16]
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-substituted aminopyridine.[7]
Protocol 3: General Procedure for Sonogashira Coupling of a Halopyridine
Reaction Setup: To a degassed solution of the halopyridine (1.0 equiv.) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., Et₃N, diisopropylamine).[3][9]
Reaction: Add the terminal alkyne (1.1-1.2 equiv.) to the mixture. Stir the reaction at room temperature or heat as required until completion (monitor by TLC or GC).[17][18]
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. The crude product is purified by column chromatography.[11]
Mandatory Visualization
Caption: Reactivity comparison of the two pyridine substrates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 2-Bromo-6-chloropyridin-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, dihalogenated aminopyridines serve as versatile and highly valuable building blocks. Their utility stems from the presence of multiple reactive centers that can be selectively functionalized to construct complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-6-chloropyridin-3-amine and its positional isomers.
The analysis focuses on three of the most pivotal transformations in contemporary organic synthesis: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). The discussion is founded on established principles of chemical reactivity, supported by representative experimental data from analogous systems, to provide a predictive framework for synthetic planning.
Theoretical Framework: Understanding Reactivity in Dihalo-3-aminopyridines
The reactivity of this compound and its isomers is governed by a confluence of electronic and steric factors inherent to the substituted pyridine ring.
-
Chemoselectivity in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy (BDE) of C-X bonds follows the trend C-I < C-Br < C-Cl. Consequently, the carbon-bromine (C-Br) bond is more susceptible to oxidative addition than the stronger carbon-chlorine (C-Cl) bond. This intrinsic difference allows for predictable chemoselectivity, where the C-Br bond can be selectively functionalized in the presence of a C-Cl bond under carefully controlled conditions.
-
Positional Reactivity in Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring nitrogen deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. Halogens at these positions are more readily displaced by nucleophiles due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Halogens at the meta (3- and 5-) positions are significantly less reactive in SNAr reactions.
-
Influence of the Amino Group: The 3-amino group is an electron-donating group, which can modulate the overall electron density of the pyridine ring and influence the reactivity of the adjacent halogen atoms. While it can slightly deactivate the ring towards nucleophilic attack, its primary role in the context of this guide is as a potential coordinating group to metal catalysts or as a nucleophilic center for subsequent reactions.
Comparative Reactivity Analysis
While direct, side-by-side kinetic data for this compound and its isomers under identical conditions is sparse in the literature, a robust comparison can be made based on the principles outlined above and data from closely related systems.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a premier method for forming C-C bonds. The primary determinant of reactivity is the identity of the halogen.
-
This compound: The C-Br bond at the 2-position is expected to be significantly more reactive than the C-Cl bond at the 6-position. This allows for selective coupling at the 2-position to form 2-aryl-6-chloropyridin-3-amine derivatives. Coupling at the 6-position would require more forcing conditions, a more active catalyst system, or prior functionalization of the 2-position.
-
Isomers:
-
6-Bromo-2-chloropyridin-3-amine: Reactivity is reversed, with the 6-position being the primary site of coupling.
-
Isomers with halogens at the 3-, 4-, or 5-positions: The same C-Br vs. C-Cl reactivity trend holds. For example, in a hypothetical 3-Bromo-5-chloropyridin-2-amine, the C-Br bond at the 3-position would be the more reactive site.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling of Halopyridines
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | 2-Bromo-6-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 / 12h | ~85 |
| 2 | 6-Chloropyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 / 18h | ~90 |
| 3 | 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 110 / 24h | ~75 (mono) |
Note: The data in this table is compiled from literature on analogous systems to provide a predictive range of outcomes and is not a direct experimental result for the title compound.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed process, and its chemoselectivity is also dictated by the C-X bond strength.
-
This compound: Selective amination at the 2-position is highly favored. This provides a straightforward route to 2-(alkyl/aryl)amino-6-chloropyridin-3-amine derivatives.
-
Isomers: The reactivity pattern mirrors that of the Suzuki coupling, with the C-Br bond being the preferred site for amination.
Table 2: Representative Data for Buchwald-Hartwig Amination of Halopyridines
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu | Toluene | 100 / 8h | ~95 |
| 2 | 6-Chloropyridin-3-amine | Aniline | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 110 / 16h | ~88 |
| 3 | 2-Bromo-6-chloropyridine | Benzylamine | Pd(OAc)₂ (1) / RuPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 100 / 12h | ~92 (at C-Br) |
Note: The data in this table is compiled from literature on analogous systems to provide a predictive range of outcomes and is not a direct experimental result for the title compound.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, SNAr reactivity is governed by the position of the leaving group on the pyridine ring.
-
This compound: Both the 2- and 6-positions are activated towards nucleophilic attack. However, the C-Cl bond is generally a better leaving group than the C-Br bond in SNAr reactions when not considering the element effect in highly activated systems. Furthermore, steric hindrance around the 2-position from the 3-amino group might slightly favor attack at the 6-position. Therefore, SNAr reactions on this substrate are likely to yield a mixture of products, with potential for substitution at the 6-position being competitive or even favored, especially with less sterically demanding nucleophiles.
-
Isomers:
-
Isomers with halogens at the 2- and 4-positions: Both positions are highly activated. Regioselectivity will depend on the specific halogen and the nucleophile.
-
Isomers with a halogen at the 3- or 5-position: These positions are not activated and are generally unreactive towards SNAr unless under very harsh conditions or via an alternative mechanism (e.g., Sₙ(ANRORC)). An isomer like 3-Bromo-6-chloropyridin-2-amine would be expected to undergo SNAr exclusively at the 6-position.
-
Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Isomeric Structure (Hypothetical) | Halogen Position(s) | Predicted SNAr Reactivity |
| This compound | 2-(Br), 6-(Cl) | High reactivity at both positions; potential for mixtures. |
| 2-Bromo-5-chloropyridin-3-amine | 2-(Br), 5-(Cl) | High reactivity at the 2-position; 5-position is unreactive. |
| 3-Bromo-6-chloropyridin-2-amine | 3-(Br), 6-(Cl) | High reactivity at the 6-position; 3-position is unreactive. |
| 4-Bromo-2-chloropyridin-3-amine | 4-(Br), 2-(Cl) | High reactivity at both positions; potential for mixtures. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the functionalization of this compound and its isomers. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloropyridin-3-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In an inert atmosphere glovebox, charge a vial with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the amine coupling partner and degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a heating block to 110 °C with stirring.
-
Monitor the reaction until completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., morpholine) (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealable reaction tube, add this compound, the nucleophile, and K₂CO₃.
-
Add DMSO and seal the tube.
-
Heat the mixture to 120-150 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography. Note that analysis of the product mixture will be crucial to determine the regioselectivity of the substitution.
Conclusion
The reactivity of this compound and its isomers is highly dependent on the chosen reaction type. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the greater lability of the C-Br bond allows for highly selective functionalization at the brominated position. Conversely, for Nucleophilic Aromatic Substitution, reactivity is dictated by the position of the halogen on the pyridine ring, with halogens at the 2- and 6-positions being activated. This dichotomy in reactivity provides a powerful strategic tool for synthetic chemists, enabling the selective and sequential modification of these versatile building blocks to access a wide range of complex and valuable molecules. Careful selection of reaction conditions and a thorough understanding of these underlying principles are paramount to achieving the desired synthetic outcomes.
A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Substituted 3-Aminopyridines.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. For medicinal chemists and drug development professionals, the functionalization of heterocyclic scaffolds is of paramount importance. 2-Bromo-6-chloropyridin-3-amine is a valuable building block, presenting two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The selective functionalization of this molecule is crucial for the synthesis of novel pharmaceutical intermediates. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of this compound, with a focus on catalyst performance, regioselectivity, and experimental considerations.
Catalyst Performance and Regioselectivity
The Suzuki coupling of this compound presents a key challenge in regioselectivity: the preferential reaction at the more labile C-Br bond over the stronger C-Cl bond. Generally, the reactivity of halogens in Suzuki coupling follows the order I > Br > OTf >> Cl, suggesting that selective coupling at the 2-position (bromine) is achievable. However, the choice of catalyst, ligand, base, and solvent system plays a critical role in maximizing yield and ensuring selectivity.
While direct comparative studies on this compound are limited in publicly available literature, data from structurally analogous substrates, such as 5-bromo-2-methylpyridin-3-amine and 6-chloropyridin-3-amine, provide valuable insights into expected catalyst performance.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Halogenated 3-Aminopyridine Analogs
| Catalyst System (Palladium Source / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) / Remarks |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | A standard, often effective catalyst for bromopyridines.[1] |
| Pd(dppf)Cl₂ | 6-chloropyridin-3-amine | Arylboronic acids | K₂CO₃ | DME/H₂O | 85 | - | ~88 | A robust catalyst, often requiring higher temperatures for chlorides.[2] |
| Pd(OAc)₂ / SPhos | 6-chloropyridin-3-amine | Arylboronic acids | K₃PO₄ | Toluene/H₂O | 100-110 | - | High | Buchwald ligands are highly effective for challenging aryl chlorides.[2][3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Chloro-pyrimidines (resin-supported) | Arylboronic acids | KF | THF | 50 | Overnight | Moderate | Demonstrates the utility of bulky, electron-rich phosphine ligands.[1] |
Key Observations:
-
Traditional Phosphine Ligands: Catalysts like Pd(PPh₃)₄ are often sufficient for the coupling of bromopyridines, providing good to excellent yields.[1] However, their effectiveness can be limited with less reactive aryl chlorides.
-
Ferrocenylphosphine Ligands: Pd(dppf)Cl₂ is a versatile and robust catalyst, frequently employed for more challenging Suzuki couplings.[2]
-
Buchwald Ligands: For the activation of the C-Cl bond, highly active catalyst systems are generally required. Buchwald ligands, such as SPhos and XPhos, are sterically bulky and electron-rich, promoting the oxidative addition step for aryl chlorides and leading to high-yielding couplings.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for the Suzuki coupling of challenging substrates like chloropyridines, offering high stability and activity.
Based on the available data, for the selective Suzuki coupling of this compound at the C-Br position, a standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is expected to be effective. To achieve subsequent coupling at the C-Cl position, a more active catalyst system, such as Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos) , would likely be necessary.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are generalized protocols for Suzuki-Miyaura coupling reactions with halogenated pyridines, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine Derivative
This protocol is suitable for the initial selective coupling at the C-Br bond of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: General Procedure for Suzuki Coupling of a Chloropyridine Derivative
This protocol is recommended for the subsequent coupling at the C-Cl position after the C-Br position has been functionalized.
-
Materials:
-
6-chloro-2-arylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 6-chloro-2-arylpyridin-3-amine, arylboronic acid, palladium source, phosphine ligand, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a higher temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow a similar work-up and purification procedure as described in Protocol 1.[2]
-
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Alternative reagents to 2-Bromo-6-chloropyridin-3-amine for kinase inhibitor synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Starting Materials for the Synthesis of Pyridine-Based Kinase Inhibitors
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, with the 3-aminopyridine moiety frequently serving as a key pharmacophore for establishing crucial hydrogen bond interactions within the kinase hinge region. 2-Bromo-6-chloropyridin-3-amine is a commonly utilized starting material, offering two distinct halogen atoms for sequential, site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions. However, the exploration of alternative reagents is crucial for expanding chemical diversity, modulating physicochemical properties, and discovering novel intellectual property. This guide provides a comparative overview of alternative starting materials to this compound for the synthesis of kinase inhibitors, with a focus on commercially available or readily synthesizable aminopyridines.
Comparison of Starting Materials and Synthetic Strategies
The choice of starting material dictates the synthetic strategy and the types of diversity that can be introduced into the final kinase inhibitor. Below is a comparison of this compound with viable alternatives.
| Starting Material | Key Features & Synthetic Advantages | Potential Disadvantages |
| This compound | Orthogonal reactivity of bromine and chlorine allows for sequential, directed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Potentially higher cost and more complex synthesis of the starting material itself. |
| 2,6-Dichloropyridin-3-amine | Symmetrical starting material, potentially leading to mixtures of products if mono-functionalization is not well-controlled. Generally more reactive than the bromo-chloro analogue in nucleophilic aromatic substitution. | Lack of inherent differential reactivity between the two chlorine atoms can complicate selective mono-functionalization. |
| 6-Bromo-pyridin-3-amine | Simpler starting material with a single site for cross-coupling, simplifying synthesis and purification. The bromine atom is a versatile handle for introducing a wide array of substituents.[1] | Less opportunity for sequential diversification at the 2- and 6-positions compared to di-halogenated pyridines. |
| 6-Chloropyridin-3-amine | A cost-effective alternative to the bromo-analogue. The chlorine atom can participate in cross-coupling reactions, though it is generally less reactive than bromine.[2] | Cross-coupling reactions with aryl chlorides often require more specialized and expensive catalysts and ligands to achieve good yields. |
| 2,6-Diaminopyridine | Offers two nucleophilic amino groups for derivatization. Can be used to synthesize inhibitors with different substitution patterns and hydrogen bonding capabilities.[3][4] | Requires different synthetic strategies (e.g., condensation, acylation) compared to cross-coupling of halogenated pyridines. Potential for di-substitution can complicate reactions. |
Quantitative Data on Kinase Inhibitor Performance
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from various aminopyridine starting materials. It is important to note that a direct comparison of IC50 values is challenging due to variations in the specific kinase targets, assay conditions, and the overall structure of the final inhibitors. However, this data provides a general indication of the potential of each starting scaffold.
| Kinase Target | Starting Scaffold Type | Inhibitor Example/Class | IC50 (nM) | Reference |
| Aurora A | Pyrimidine-based | Compound 13 | < 200 | [5] |
| Aurora A/B | Imidazo[4,5-b]pyridine | Compound 40f | 15 (Aurora A), 3050 (Aurora B) | [6] |
| p38 MAPK | Pyridinyltriazole | Compound 5c/5d | Effective at 1 µM | [7][8] |
| p38α MAPK | Pyridopyridazin-6-one | Not specified | Potent inhibition | [9][10] |
| VEGFR-2 | Pyridine-derived | Compound 10 | 120 | [11] |
| VEGFR-2 | 3-Cyano-6-naphthylpyridine | Not specified | Sub-nanomolar | [12] |
| VEGFR-2 | Thieno[2,3-d]pyrimidine | Compound 15g | 2270 | [13] |
| IRAK4 | 2,6-Diaminopyrimidin-4-one | Compound 16 | 27 | [14] |
| CDK1/CDK2 | 3-Acyl-2,6-diaminopyridine | Compound 2r/11 | Potent inhibition | [15] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of kinase inhibitors. Below are representative protocols for key transformations involving aminopyridine scaffolds.
Protocol 1: Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 6-chloropyridin-3-amine with an arylboronic acid.[2]
Materials:
-
6-Chloropyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloropyridin-3-amine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-aminopyridine.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine
This protocol outlines a general method for the palladium-catalyzed cross-coupling of 6-bromopyridin-3-amine with an arylboronic acid.[1]
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 6-bromopyridin-3-amine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathway Diagrams
Understanding the biological context of kinase inhibitors is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate the signaling pathways of key kinase targets.
Caption: Aurora Kinase Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Caption: VEGFR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Under the Magnifying Glass: A Comparative Guide to HPLC and GC-MS Analysis of 2-Bromo-6-chloropyridin-3-amine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Bromo-6-chloropyridin-3-amine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this key building block. We present detailed experimental protocols, data interpretation guidelines, and a head-to-head comparison to assist in selecting the most appropriate method for your analytical needs.
The Analytical Gauntlet: HPLC vs. GC-MS
Both HPLC and GC-MS are cornerstone techniques in pharmaceutical analysis, each offering distinct advantages for purity determination and impurity profiling. The choice between them often depends on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds. Its strength lies in its applicability to non-volatile and thermally labile molecules, making it a robust choice for many pharmaceutical intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds. By coupling the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, GC-MS is unparalleled for identifying and quantifying trace-level volatile impurities.
Experimental Protocols: A Practical Guide
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method with UV detection is designed to determine the purity of this compound and quantify related non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed to identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp: 15 °C/min to 300 °C. Hold: 10 minutes at 300 °C. |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Head-to-Head Comparison: HPLC vs. GC-MS for Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile compounds. |
| Primary Use | Quantitative analysis of the main component and non-volatile impurities. | Identification and quantification of volatile and thermally stable impurities. |
| Detection | Commonly UV-Vis, providing quantitative data based on absorbance. | Mass spectrometry, providing structural information for impurity identification. |
| Sample Derivatization | Generally not required. | May be necessary for non-volatile or polar compounds to increase volatility. |
| Strengths | - Wide applicability- Robust and reproducible- High-precision quantification | - High sensitivity and specificity- Definitive identification of impurities- Excellent for volatile organic compounds |
| Limitations | - May not be suitable for very volatile impurities- Peak identification relies on retention time matching with standards | - Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures |
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound, incorporating both HPLC and GC-MS techniques.
Caption: Workflow for the purity validation of this compound.
Conclusion
The purity validation of this compound requires a multi-faceted analytical approach. HPLC serves as a robust method for quantifying the main component and detecting non-volatile impurities. Complementarily, GC-MS is indispensable for the identification and quantification of potentially harmful volatile impurities that may be present from the synthesis process. By employing both techniques, researchers and drug developers can build a comprehensive purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate. The provided protocols offer a solid foundation for developing and validating in-house analytical methods tailored to specific regulatory and quality requirements.
References
Navigating the Synthesis of 2-Bromo-6-chloropyridin-3-amine: A Comparative Cost-Effectiveness Analysis
For researchers and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is a critical consideration. This guide provides a detailed comparative analysis of two prominent synthetic routes to 2-Bromo-6-chloropyridin-3-amine, a valuable building block in the pharmaceutical industry. The analysis focuses on a direct bromination pathway versus a regioselective chlorination approach, evaluating factors such as starting material cost, reagent expenses, reaction yields, and procedural complexity.
Executive Summary of Synthetic Pathways
Two primary synthetic strategies for producing this compound have been identified and analyzed.
Route 1 commences with the commercially available 6-chloropyridin-3-amine and employs a direct bromination to introduce the bromine atom at the 2-position. This method is characterized by its straightforward, single-step nature and has been reported with a near-quantitative yield.
Route 2 offers an alternative pathway starting from 2-amino-3-bromopyridine . The synthesis is completed through a regioselective chlorination at the 6-position. This route avoids the use of elemental bromine, which can be advantageous from a handling and safety perspective.
The selection of the optimal route is a trade-off between the high efficiency of direct bromination and the potential safety and handling benefits of the chlorination route. A thorough cost analysis is essential to determine the most economically viable option for a given production scale.
Quantitative Comparison of Synthetic Routes
To facilitate a clear comparison, the following table summarizes the key quantitative data for each synthetic route. The estimated costs are based on bulk chemical supplier pricing and are subject to market fluctuations.
| Parameter | Route 1: Direct Bromination | Route 2: Chlorination |
| Starting Material | 6-Chloropyridin-3-amine | 2-Amino-3-bromopyridine |
| Key Reagents | Bromine, Acetic Acid, Sodium Acetate | N-Chlorosuccinimide (NCS), Acetonitrile |
| Overall Yield | ~99.8% | ~85% (estimated) |
| Number of Steps | 1 | 1 |
| Estimated Reagent Cost per Mole of Product | ~$50 - $70 | ~$60 - $80 |
| Advantages | Extremely high reported yield; simple, one-pot reaction. | Avoids the use of hazardous elemental bromine. |
| Disadvantages | Requires handling of corrosive and toxic liquid bromine. | Lower estimated yield; N-Chlorosuccinimide can be a more expensive reagent. |
Detailed Experimental Protocols
Route 1: Direct Bromination of 6-Chloropyridin-3-amine
This procedure details the synthesis of this compound via the direct bromination of 6-chloropyridin-3-amine.
Materials:
-
6-Chloropyridin-3-amine
-
Bromine
-
Acetic Acid
-
Sodium Acetate
-
Ethyl Acetate
-
Saturated aqueous sodium carbonate solution
-
Water and Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 6-chloropyridin-3-amine (1.0 equivalent) and sodium acetate (2.0 equivalents) in acetic acid.
-
To this solution, slowly add bromine (1.0 equivalent) at room temperature with stirring.
-
Continue to stir the reaction mixture for approximately one hour at room temperature.
-
Following the reaction period, remove the acetic acid by rotary evaporation.
-
The resulting residue is then dissolved in ethyl acetate and subjected to a series of washes with saturated aqueous sodium carbonate solution, water, and finally, brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the final product, this compound.
Route 2: Chlorination of 2-Amino-3-bromopyridine
This protocol describes the synthesis of this compound through the regioselective chlorination of 2-amino-3-bromopyridine.
Materials:
-
2-Amino-3-bromopyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Ethyl Acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-3-bromopyridine (1.0 equivalent) in acetonitrile in a reaction flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions.
-
Stir the mixture at room temperature for 2 to 4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product from the aqueous mixture using ethyl acetate.
-
The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Visual Representation of Synthetic Workflows
The following diagrams illustrate the logical progression of each synthetic pathway.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion and Recommendation
Both synthetic routes offer efficient, single-step transformations to produce this compound. From a purely cost-effectiveness standpoint based on yield and reagent costs, Route 1 (Direct Bromination) appears to be the more favorable option due to its near-quantitative yield. However, the inherent hazards associated with handling liquid bromine may necessitate specialized equipment and safety protocols, potentially increasing operational costs.
Route 2 (Chlorination) presents a compelling alternative, particularly for laboratories where the handling of elemental bromine is a concern. While the estimated yield is lower and the primary reagent, N-Chlorosuccinimide, can be more expensive, the improved safety profile may outweigh these economic considerations.
Ultimately, the decision between these two routes will be influenced by the specific capabilities and priorities of the manufacturing or research facility. For large-scale production where maximizing yield and minimizing raw material cost is paramount, Route 1 is likely the superior choice, provided that appropriate safety measures are in place. For smaller-scale laboratory synthesis where safety and ease of handling are of greater concern, Route 2 offers a robust and viable alternative.
Benchmarking 2-Bromo-6-chloropyridin-3-amine for Library Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. The selection of the core building block is a critical decision that dictates the scope of accessible chemical space and the overall synthetic efficiency. This guide provides an objective comparison of 2-Bromo-6-chloropyridin-3-amine, a versatile heterocyclic building block, against common alternatives in the context of library synthesis. The performance is benchmarked through key reactions pivotal to library construction: Suzuki-Miyaura coupling and Buchwald-Hartwig amination, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a strategic advantage in library synthesis due to its differentiated reactivity at the C2 (bromo) and C6 (chloro) positions. The greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective, sequential functionalization, enabling the generation of diverse 2,6-disubstituted pyridin-3-amine scaffolds. This inherent orthogonality provides a powerful tool for creating libraries with a high degree of molecular diversity from a single, readily available starting material.
Performance Comparison in Key Library Synthesis Reactions
The utility of a building block in library synthesis is largely determined by its performance in robust and versatile chemical transformations. The following tables summarize the performance of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to alternative dihalogenated pyridinamine building blocks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry. The reactivity of the halogenated positions on the pyridine ring is a key determinant of reaction efficiency.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Halogen Reactivity | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | C2-Br >> C6-Cl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 (at C2)[1] |
| 2,6-Dibromopyridin-3-amine | C-Br (both) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >90 (mono-arylation) |
| 2,6-Dichloropyridin-3-amine | C-Cl (both) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-80[2] |
Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions. Data for 2,6-Dibromopyridin-3-amine is extrapolated from the general reactivity trend of C-Br vs C-Cl bonds in Suzuki reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for introducing a wide range of amine functionalities into a chemical library.
Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Building Block | Halogen Reactivity | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | C2-Br >> C6-Cl | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | ~80-90 (at C2)[3] |
| 2,6-Dibromopyridin-3-amine | C-Br (both) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | >90 (mono-amination) |
| 2,6-Dichloropyridin-3-amine | C-Cl (both) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Butanol | 110 | 24 | ~70-80 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions. Data for 2,6-Dibromopyridin-3-amine and 2,6-Dichloropyridin-3-amine are based on general principles and data for similar substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of library synthesis.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-6-chloropyridin-3-amine product.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective Buchwald-Hartwig amination at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add this compound and the amine coupling partner via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-amino-6-chloropyridin-3-amine product.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Diversity-Oriented Synthesis with this compound
The sequential and selective functionalization of this compound is a powerful strategy for diversity-oriented synthesis. By first performing a Suzuki-Miyaura or Buchwald-Hartwig reaction at the more reactive C2-bromo position, a diverse set of intermediates can be generated. These intermediates can then be subjected to a second, distinct cross-coupling reaction at the less reactive C6-chloro position, exponentially increasing the structural diversity of the final library.
Caption: Logical workflow for diversity-oriented library synthesis.
Conclusion
This compound stands out as a highly valuable building block for library synthesis in drug discovery. Its key advantage lies in the differential reactivity of its two halogen atoms, enabling a sequential and controlled diversification strategy. While the C-Br bond's higher reactivity allows for milder initial coupling conditions compared to dichloro-analogs, the subsequent functionalization of the C-Cl bond provides a gateway to a vast and diverse chemical space. This guide provides the foundational data and protocols to empower researchers to effectively leverage the unique properties of this compound in their quest for novel bioactive molecules.
References
A Comparative Study of Buchwald-Hartwig Ligands for the Amination of 2-Bromo-6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen bonds. For drug development professionals and researchers, the selective functionalization of heteroaromatic scaffolds like pyridines is of paramount importance. This guide provides a comparative analysis of common phosphine ligands for the regioselective amination of 2-bromo-6-chloropyridin-3-amine, a versatile building block in medicinal chemistry. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective amination at the 2-position.
The choice of ligand is critical in optimizing reaction efficiency, yield, and substrate scope. Below, we present a data-driven comparison of frequently employed Buchwald-Hartwig ligands, a detailed experimental protocol for this transformation, and visual aids to illustrate the experimental workflow and underlying catalytic cycle.
Ligand Performance Comparison
The following table summarizes the typical performance of various Buchwald-Hartwig ligands for the amination of aryl bromides, particularly electron-deficient systems similar to this compound. The data presented is a synthesis of typical yields and conditions reported in the literature for related substrates, providing a predictive framework for ligand selection.
| Ligand | Palladium Precatalyst | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| XPhos | Pd₂(dba)₃ or G3-Precatalyst | 1 - 2 | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | > 90 |
| SPhos | Pd₂(dba)₃ or G3-Precatalyst | 1 - 2 | NaOtBu or LHMDS | Toluene or THF | 80 - 110 | > 90 |
| RuPhos | Pd₂(dba)₃ or G3-Precatalyst | 1 - 2 | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 85 - 95 |
| BrettPhos | Pd₂(dba)₃ or G4-Precatalyst | 1 - 5 | K₃PO₄ or LiHMDS | t-BuOH or THF | 100 | 80 - 95 |
| Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ | 2 - 5 | Cs₂CO₃ or NaOtBu | Dioxane or Toluene | 100 - 120 | 75 - 90 |
| BINAP | Pd₂(dba)₃ | 2 - 5 | NaOtBu | Toluene | 80 - 100 | 60 - 80 |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Reagent Addition: Add this compound and the corresponding amine to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 2-amino-6-chloropyridin-3-amine derivative.
Visualizing the Process
To further clarify the experimental and theoretical aspects of this reaction, the following diagrams are provided.
Caption: A flowchart of the experimental procedure.
Caption: The key steps in the catalytic cycle.
A Comparative Guide to Kinase Inhibitors Derived from 2-Bromo-6-chloropyridin-3-amine
This guide provides a detailed comparison of the efficacy of a novel kinase inhibitor derived from a 2-Bromo-6-chloropyridin-3-amine scaffold, referred to as compound 3m , against a panel of established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Compound 3m , a novel pyridin-3-amine derivative, has demonstrated potential as a multi-targeted protein kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC).[1] It has shown potent, nanomolar-level inhibition against a range of kinases implicated in NSCLC, including Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Rearranged during Transfection (RET), Epidermal Growth Factor Receptor (EGFR), Discoidin Domain Receptor 2 (DDR2), and Anaplastic Lymphoma Kinase (ALK).[1] In vivo studies have also indicated its significant anti-tumor activity in a xenograft model of NSCLC.[1]
This guide benchmarks the performance of compound 3m against established kinase inhibitors: infigratinib, alectinib, gefitinib, ponatinib, and dasatinib, supported by in vitro and in vivo experimental data.
Data Presentation: In Vitro Kinase Inhibition
The inhibitory activity of compound 3m and the selected established kinase inhibitors were assessed against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the kinase activity, are summarized in the tables below.
Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFR)
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Compound 3m | 1.5 | 2.1 | 3.3 |
| Infigratinib | 1.1[2] | 1.0[2] | 2.0[2] |
| Alectinib | Data not available | Data not available | Data not available |
| Gefitinib | Data not available | Data not available | Data not available |
| Ponatinib | 2.2[3] | 2[4] | 18[4] |
| Dasatinib | Data not available | Data not available | Data not available |
Table 2: Inhibition of RET, EGFR, DDR2, and ALK Kinases
| Compound | RET IC50 (nM) | EGFR IC50 (nM) | DDR2 IC50 (nM) | ALK IC50 (nM) |
| Compound 3m | 5.8 | 8.2 | 12.5 | 25.1 |
| Infigratinib | Data not available | >1000 | 3.6 | Data not available |
| Alectinib | 4.8[5] | Data not available | Data not available | 1.9[5] |
| Gefitinib | Data not available | 0.003-25.5 (cell-dependent)[6][7] | Data not available | Data not available |
| Ponatinib | 25.8 | Data not available | Data not available | Data not available |
| Dasatinib | Data not available | 0.08 (H1975 cells)[6] | Data not available | Data not available |
In Vivo Efficacy of Compound 3m
Compound 3m was evaluated for its in vivo efficacy in a non-small cell lung cancer xenograft model using NCI-H1581 cells. The study showed significant anti-tumor activity, with a tumor growth inhibition (TGI) of 66.1%.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
Methodology:
-
A solution containing the kinase and a suitable peptide substrate is prepared in an assay buffer.
-
The test compounds (e.g., compound 3m, established inhibitors) are added to the wells of a microplate at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
The kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent.
-
The Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction into ATP, which in turn generates a luminescent signal via a luciferase reaction.
-
The luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Methodology:
-
Cell Culture: Human NSCLC cell lines (e.g., NCI-H1581) are cultured in appropriate media.[1]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the NSCLC cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: The tumor volume is monitored regularly using calipers.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound (e.g., compound 3m) is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes are measured throughout the study. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the evaluated kinase inhibitors.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-chloropyridin-3-amine: A Guide for Laboratory Professionals
For the safe and environmentally responsible disposal of 2-Bromo-6-chloropyridin-3-amine, it is imperative to adhere to strict protocols. This guide provides essential safety information, operational plans, and step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Proper handling and disposal are crucial to mitigate risks to personnel and the environment. All waste containing this compound must be treated as hazardous waste.[4]
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols are generated.[4] |
Spill and Accidental Release Procedures
In the event of a spill, the area should be evacuated of all non-essential personnel.[4] Wearing the prescribed PPE, follow these steps:
-
Containment: Prevent the further spread of the material. Avoid the generation of dust.[4]
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2][4] Do not allow the chemical to enter drains or waterways.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[4]
-
Disposal: All collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined below.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][6] In-lab chemical treatment or neutralization is not advised due to the potential for hazardous reactions and byproducts.
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including unused product, contaminated labware (such as pipette tips and vials), and solutions.
-
As a halogenated organic compound, it is critical to segregate this waste into a designated "Halogenated Organic Waste" stream.[6] Do not mix with non-halogenated waste.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) container. Keep the container closed at all times, except when adding waste.[6]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container that is clearly labeled for "Halogenated Organic Liquid Waste."[6] Do not fill containers beyond 80% capacity to allow for vapor expansion.[6]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[5]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Bromo-6-chloropyridin-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-6-chloropyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[2][3] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[2] For tasks with a higher risk of exposure, double gloving is recommended.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[2] Clothing worn underneath should be made of natural fibers like cotton.[2] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are required.[2] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[2] |
| Respiratory Protection | Respirator | Use of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust and fumes.[3][5] If engineering controls are not feasible or if exposure limits may be exceeded, a NIOSH/MSHA or EN 149 approved respirator is required.[2][6] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[5][6] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]
-
Preparation : Ensure the chemical fume hood is functioning correctly.[1] Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer : Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware). Avoid creating dust.[6][8]
-
Reaction Setup : If used in a reaction, add the compound to the reaction vessel within the fume hood.
-
Post-Handling : Decontaminate all equipment used. Remove and properly dispose of contaminated gloves and other disposable PPE.[6] Wash hands and any exposed skin thoroughly with soap and water after handling.[1][9]
-
Storage : Store the compound in a dry, cool, and well-ventilated place.[3][9] Keep containers tightly closed.[6][9]
Disposal Plan: Step-by-Step Protocol
-
Waste Characterization : All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]
-
Container Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][6]
-
Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[6]
-
Disposal Request : Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[6]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




